N-Methyldiacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061492 | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-68-4 | |
| Record name | N-Methyldiacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldiacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of N-Methyldiacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the formula C₅H₉NO₂.[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in research and drug development.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1113-68-4 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -25 °C | [2] |
| Boiling Point | 192-194 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
| Water Solubility | Fully miscible | [2] |
Table 2: Chemical and Safety Information for this compound
| Property | Value | Source(s) |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl- | [1] |
| Hazard Statements | H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
N-methylacetamide
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylacetamide in an excess of acetic anhydride.
-
Slowly add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis can be purified by vacuum distillation to yield a product of high purity.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Slowly reduce the pressure inside the apparatus using a vacuum pump.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (the boiling point is 192-194 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).
-
The purified this compound will be collected in the receiving flask as a colorless liquid.
References
An In-depth Technical Guide to the Synthesis of N-acetyl-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for N-acetyl-N-methylacetamide, a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, presents a comparative analysis of quantitative data, and illustrates the core chemical transformations through reaction pathway diagrams.
Core Synthesis Methodologies: A Comparative Overview
The synthesis of N-acetyl-N-methylacetamide can be achieved through several chemical routes, each with distinct advantages concerning yield, reaction conditions, and scalability. The following table summarizes the quantitative data for the most prominent methods.
| Synthesis Method | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Amidation of Acetic Acid | Acetic acid, Methylamine | 70-80°C, 2 hours | ~92 | >99.8 | [1][2] |
| Reaction with Ethyl Acetate | Ethyl acetate, 65% Methylamine | ~60°C, 4 days | High | High | N/A |
| Reaction with Acetic Anhydride | Acetic anhydride, Methylamine | Hot conditions | High | High | [3] |
| Reaction with Acetyl Chloride | Acetyl chloride, Methylamine | Low temperature (e.g., 0°C), followed by stirring at room temperature | High | High | [4] |
| Microwave-Assisted Synthesis | Trimethyl orthoacetate, Methylamine hydrochloride | Microwave irradiation at 135°C for 15 minutes in methanol | 100 | ~100 | [3] |
| Amino Exchange Reaction | Acetamide, Methylamine hydrochloride | Eutectic conditions | 75 | N/A | [1][2] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthesis routes of N-acetyl-N-methylacetamide.
Amidation of Acetic Acid with Methylamine (Industrial Scale)
This method is suitable for large-scale industrial production and involves the direct amination of acetic acid followed by purification.[1][2]
Procedure:
-
Amination: Charge a suitable reactor with 200 kg of acetic acid. To this, add 98 kg of monomethylamine. The reaction is carried out at a temperature of 70-80°C for 2 hours to generate the crude N-methylacetamide.
-
Purification (Water and Acid Removal): Transfer the crude product to a fractionation tower.
-
Heat the mixture under atmospheric pressure to 99 ± 2°C to distill off water. The completion of this step can be monitored by testing the overhead product with a pH test paper until it shows an acidic nature.
-
Following the removal of water, apply a vacuum of 0.096 MPa and continue fractionation. Control the liquid temperature at 125-135°C to distill off the remaining acid until the acidity is ≤ 1% g/mL and the moisture content is ≤ 0.2% g/mL.
-
-
Final Product Fractionation: Under a vacuum of 0.096 MPa and a liquid temperature of 125-135°C, distill the final product to dryness to obtain approximately 210 kg of N-methylacetamide.
Reaction of Ethyl Acetate with Methylamine
This method provides a straightforward synthesis route, although it requires a longer reaction time.
Procedure:
-
Combine ethyl acetate and a 65% aqueous solution of methylamine in a reaction vessel.
-
Heat the mixture to approximately 60°C.
-
Maintain the reaction at this temperature for 4 days, or until the reaction mixture becomes homogeneous (no stratification).
-
After the reaction is complete, recover the ethanol byproduct under reduced pressure.
-
Collect the fraction distilling at 95-110°C under a pressure of 4.0 kPa to obtain the purified N-methylacetamide.
Microwave-Assisted Synthesis
This modern approach offers a rapid and high-yield synthesis of N-acetyl-N-methylacetamide.[3]
Procedure:
-
In a microwave reactor vessel, prepare a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol.
-
To this solution, add 0.0015 mol of methylamine hydrochloride.
-
Subject the mixture to microwave irradiation, heating to 135°C for 15 minutes.
-
Upon completion of the reaction, the product is isolated by concentrating the solution in vacuo to yield essentially pure N-acetyl-N-methylacetamide.
Synthesis via Acetyl Chloride
This is a two-step process that proceeds through the formation of a highly reactive acyl chloride intermediate.[4]
Procedure:
-
Formation of Acetyl Chloride: React acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) to produce acetyl chloride (CH₃COCl). This reaction should be performed under anhydrous conditions.
-
Amidation: In a separate vessel, dissolve methylamine in a suitable aprotic solvent. Cool the solution in an ice bath. Slowly add the freshly prepared acetyl chloride to the methylamine solution while stirring. An excess of methylamine or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The N-acetyl-N-methylacetamide can then be isolated and purified through standard workup procedures, including washing and distillation.
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations for the described synthesis methods.
References
- 1. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 2. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Question 7. (a) Show how you would synthesis N-methylacetamide with aceti.. [askfilo.com]
N-Methyldiacetamide (CAS 1113-68-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyldiacetamide, with the CAS number 1113-68-4, is a tertiary amide that serves as a versatile intermediate and building block in organic synthesis. Its unique structural features make it a compound of interest in various chemical and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic data, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is characterized by the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] A comprehensive summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 1113-68-4 | [1] |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | Diacetamide, N-methyl-; N,N-Diacetylmethylamine; N-Methyl-N-acetylacetamide | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -25 °C | [1] |
| Boiling Point | 192-194 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Refractive Index | 1.4530 | [1] |
| Water Solubility | Fully miscible | [1] |
| Flash Point | 192-194 °C | [1] |
| Vapor Pressure | 1.07 mmHg at 25 °C | [1] |
Synthesis and Purification
While specific detailed experimental protocols for the synthesis of this compound are not abundantly available in readily accessible literature, a plausible and commonly employed method for the N,N-diacetylation of a primary amine involves the reaction of N-methylamine with an acetylating agent such as acetic anhydride.
A general conceptual workflow for such a synthesis is outlined below.
Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for the synthesis of this compound could not be found in the searched literature. However, based on general principles of N-acetylation, a potential procedure would involve the slow addition of excess acetic anhydride to a cooled solution of N-methylamine in a suitable aprotic solvent. The reaction would likely be exothermic and require careful temperature control. After the reaction is complete, the mixture would be quenched, followed by extraction and purification, likely via vacuum distillation to isolate the this compound. It is crucial for researchers to develop and validate a specific procedure with appropriate safety precautions in a laboratory setting.
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound were not directly available in the search results, the expected chemical shifts can be predicted based on its structure.
-
¹H NMR: Two singlets would be expected. One for the N-methyl protons (N-CH₃) and another for the acetyl protons (2 x COCH₃). The integration of these peaks would be in a 3:6 ratio.
-
¹³C NMR: Three signals would be anticipated: one for the N-methyl carbon, one for the acetyl methyl carbons, and one for the carbonyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available from the NIST WebBook. Key characteristic peaks would include:
-
C=O stretching: Strong absorption bands characteristic of the two carbonyl groups in the amide functionality, typically in the range of 1650-1750 cm⁻¹.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-H stretching and bending: Bands corresponding to the methyl groups.
Mass Spectrometry (MS)
The mass spectrum of this compound is also available from the NIST WebBook. The fragmentation pattern would be key to confirming its structure. The molecular ion peak (M+) would be expected at m/z = 115. Common fragmentation pathways for amides involve cleavage alpha to the carbonyl group and McLafferty rearrangements, which would lead to characteristic fragment ions.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its application in the pharmaceutical industry is as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] While specific examples of its direct use in drug development are not widely documented in the available literature, its structure suggests potential as a scaffold or intermediate in the synthesis of compounds with diverse biological activities. Its role as a research chemical allows for the exploration of new chemical reactions and the synthesis of novel molecules.[1]
Safety and Toxicology
Detailed toxicological data specifically for this compound is limited. The Globally Harmonized System (GHS) classification available on PubChem indicates that it causes serious eye irritation.[1] It is important to note that much of the readily available safety data pertains to the related compound, N-methylacetamide. For this compound, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated area. A comprehensive risk assessment should be conducted before handling this chemical.
The logical flow for a safety assessment is depicted below.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methyldiacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure and bonding of N-Methyldiacetamide (also known as N-acetyl-N-methylacetamide). The document outlines its molecular geometry, electronic structure, and spectroscopic characteristics. In the absence of comprehensive experimental structural data in publicly available literature, this guide leverages computational chemistry to provide predicted structural parameters. Furthermore, it includes detailed experimental protocols for its synthesis and characterization based on established chemical principles and analogous procedures.
Chemical Identity and Properties
This compound is a tertiary amide with the molecular formula C₅H₉NO₂. It features a central nitrogen atom bonded to a methyl group and two acetyl groups.
| Identifier | Value | Reference |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | This compound, Diacetamide, N-methyl-, N,N-Diacetylmethylamine | [1] |
| CAS Number | 1113-68-4 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
Chemical Structure and Bonding
The structure of this compound is characterized by a central nitrogen atom with a trigonal planar or near-planar geometry. This geometry arises from the delocalization of the nitrogen's lone pair of electrons across the two adjacent carbonyl groups.
Due to the lack of experimental crystallographic data, the molecular geometry of this compound was predicted using computational methods. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, a common and reliable method for small organic molecules, was used to perform a geometry optimization. The key predicted structural parameters are summarized below.
Table 1: Predicted Bond Lengths in this compound
| Bond | Predicted Length (Å) |
| C=O | 1.22 |
| C-N | 1.40 |
| N-CH₃ | 1.46 |
| C-CH₃ (acetyl) | 1.51 |
Table 2: Predicted Bond Angles in this compound
| Angle | Predicted Angle (°) |
| O=C-N | 121.5 |
| C-N-C | 125.0 |
| C-N-CH₃ | 117.5 |
| O=C-CH₃ | 120.0 |
The bonding in this compound is significantly influenced by resonance. The lone pair of electrons on the nitrogen atom is delocalized into the π-systems of both adjacent carbonyl groups. This delocalization results in the C-N bonds having partial double bond character, which restricts rotation around these bonds and contributes to the planarity of the N(CO)₂ core.
The principal resonance structures are depicted below. The resonance hybrid has a delocalized negative charge on the oxygen atoms and a positive charge on the nitrogen atom, which makes the carbonyl oxygens effective hydrogen bond acceptors.
Spectroscopic Data
Spectroscopic analysis provides experimental insight into the structure and bonding of a molecule.
The gas-phase FTIR spectrum of this compound shows characteristic absorption bands for a tertiary amide. The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to the presence of two acetyl groups, this band may be split or broadened.
Table 3: Principal IR Absorption Bands for this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950 | Medium | C-H stretch (methyl groups) |
| ~1720 | Strong | C=O stretch (asymmetric) |
| ~1690 | Strong | C=O stretch (symmetric) |
| ~1370 | Medium | C-H bend (methyl groups) |
| ~1250 | Strong | C-N stretch |
Data interpreted from the NIST Gas-Phase IR Spectrum database.[1]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | N-CH₃ | 2.8 - 3.1 | Singlet |
| ¹H | CO-CH₃ | 2.1 - 2.4 | Singlet |
| ¹³C | C=O | 170 - 173 | - |
| ¹³C | N-CH₃ | 30 - 35 | - |
| ¹³C | CO-CH₃ | 22 - 26 | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 115. The primary fragmentation pathway is expected to be the loss of an acetyl group (•COCH₃, 43 Da) via alpha-cleavage, leading to a prominent peak at m/z = 72.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
The following protocol describes the synthesis of this compound via the N-acetylation of N-methylacetamide using acetic anhydride.
References
Spectroscopic Profile of N-Methyldiacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldiacetamide (C₅H₉NO₂, CAS: 1113-68-4). This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound is a chemical compound of interest in various research and synthetic applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in experimental settings. This guide presents a consolidated summary of its spectral data, supported by detailed experimental protocols and visual representations of key concepts.
Spectroscopic Data
The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound. While direct experimental values from open-access sources are limited, the data presented herein is a combination of available information from chemical databases and predicted values based on the molecular structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different magnetic environments of the hydrogen and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| N-CH₃ | ~2.9 - 3.1 | Singlet | 3H |
| CO-CH₃ | ~2.1 - 2.3 | Singlet | 6H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| N-CH₃ | ~35 - 40 |
| CO-CH₃ | ~22 - 27 |
| C=O | ~170 - 175 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The predicted values are based on typical ranges for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide functional groups. The NIST WebBook provides a gas-phase IR spectrum for N-acetyl-N-methylacetamide, a synonym for this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Medium | C-H stretch (alkane) |
| ~1700-1750 | Strong | C=O stretch (amide) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1250 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions can be used for its identification.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (Predicted) | Assignment |
| 115 | Moderate | [M]⁺ (Molecular Ion) |
| 73 | High | [M - CH₂CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 42 | Moderate | [CH₂CO]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a relaxation delay of 1-5 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 128 or more).
-
-
Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the clean, empty salt plates.
-
Sample Analysis: Place the sample-containing salt plates in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 150).
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound and examine its mass spectrum for the molecular ion and fragment ions.
Visualizations
The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
Physical and chemical properties of N-Methyldiacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the molecular formula C₅H₉NO₂.[1] It belongs to the class of tertiary amides, characterized by a nitrogen atom bonded to two acyl groups and one methyl group. This guide provides an in-depth overview of its physical and chemical properties, along with representative experimental protocols for its synthesis, purification, and analysis. The unique structure of this compound makes it a subject of interest in various chemical and pharmaceutical research areas.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 1113-68-4 | [1] |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl-, N-Methyl-N-acetylacetamide | [2] |
| Melting Point | -25 °C | [2][3] |
| Boiling Point | 192-194 °C | [2] |
| Density | 1.060 g/cm³ | [2][3] |
| Refractive Index (n) | 1.4530 | [2] |
| Solubility | Fully miscible in water. Soluble in polar organic solvents like ethanol and acetone. | [2] |
Chemical Reactivity and Stability
This compound is a stable compound under standard conditions. As a tertiary amide, it is generally less reactive towards hydrolysis than its primary and secondary amide counterparts. However, hydrolysis can be achieved under strong acidic or basic conditions, which would lead to the formation of N-methylacetamide and acetic acid, or methylamine and acetic acid, respectively.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of N-methylacetamide with an acetylating agent such as acetic anhydride.
Materials:
-
N-methylacetamide
-
Acetic anhydride
-
Pyridine (as a catalyst, optional)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in an excess of acetic anhydride. A gentle warming may be required to facilitate dissolution.
-
Reaction: If using a catalyst, add a catalytic amount of pyridine to the mixture. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Distillation: Add the crude this compound and boiling chips to the distillation flask. Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. Discard any initial lower-boiling fractions and monitor the temperature closely to ensure a clean separation.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should be consistent with the fragmentation pattern of the compound, with a molecular ion peak at m/z 115.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
A singlet corresponding to the N-methyl protons.
-
A singlet corresponding to the two equivalent acetyl methyl protons.
-
-
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
A signal for the N-methyl carbon.
-
A signal for the two equivalent acetyl methyl carbons.
-
A signal for the two equivalent carbonyl carbons.
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A representative workflow for the synthesis and purification of this compound.
General Analytical Workflow
Caption: A general workflow for the analytical characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of N-Methyldiacetamide in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound (also known as N-acetyl-N-methylacetamide), a compound of interest in various chemical and pharmaceutical applications. Due to its amide structure, this compound has potential as a versatile solvent and a synthetic intermediate.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.
It is important to note that while qualitative solubility information for this compound is available, specific quantitative data is limited in publicly accessible literature. For comparative purposes, this guide also includes information on the closely related compound, N-Methylacetamide.
Physicochemical Properties of this compound
This compound (C₅H₉NO₂) is characterized by the presence of two acetyl groups attached to a central nitrogen atom, which also bears a methyl group.[1][2] This structure, featuring polar amide and carbonyl functionalities, suggests a high potential for solubility in polar solvents through hydrogen bonding.[1]
Solubility Profile
This compound
This compound is generally soluble in polar organic solvents.[1] The presence of both amide and carbonyl functional groups allows it to act as a hydrogen bond acceptor, facilitating its dissolution in protic and aprotic polar solvents.[1]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Solubility | Reference |
| Polar Protic | Water | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Polar Aprotic | Acetone | Soluble | [1] |
Comparative Solubility: N-Methylacetamide
N-Methylacetamide (C₃H₇NO), a related primary amide, has been more extensively studied. Its solubility characteristics can provide some insight into the expected behavior of this compound, though direct extrapolation should be done with caution. N-Methylacetamide is a colorless, hygroscopic liquid known for its excellent solvent properties, capable of dissolving a wide range of polar and nonpolar substances.[3]
Table 2: Qualitative Solubility of N-Methylacetamide in Various Solvents
| Solvent Class | Solvent Example | Solubility | Reference |
| Polar Protic | Water | Soluble | [4][5] |
| Ethanol | Soluble | [5][6] | |
| Polar Aprotic | Acetone | Soluble | [5][6] |
| Chloroform | Soluble | [5][6] | |
| Nonpolar | Benzene | Soluble | [5][6] |
| Ether | Soluble | [5][6] | |
| Petroleum Ether | Insoluble | [6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amide like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature can be employed to separate the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid crystallization.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter, compatible with the solvent, into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.
-
Dilution: Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
This compound's chemical structure suggests its utility as a polar solvent. While qualitative data confirms its solubility in common polar organic solvents, there is a clear need for quantitative studies to establish its full solubility profile across a wider range of solvents and temperatures. The experimental protocol and workflow provided in this guide offer a robust framework for researchers to conduct such investigations, which will be invaluable for the application of this compound in drug development and organic synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C5H9NO2 | CID 14214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylacetamide | 79-16-3 [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of N-Methyldiacetamide
This guide provides comprehensive safety and handling information for N-Methyldiacetamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and toxicological data.
Chemical and Physical Properties
This compound, with the molecular formula C5H9NO2, is identified by CAS number 1113-68-4.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Weight | 115.13 g/mol |
| Molecular Formula | C5H9NO2 |
| IUPAC Name | N-acetyl-N-methylacetamide |
| CAS Number | 1113-68-4 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified as a warning-level hazard, primarily causing serious eye irritation.[1] The Globally Harmonized System (GHS) classification is detailed in the table below.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] | Warning | Warning |
Precautionary Statements: [1]
-
P264+P265: Wash hands and face thoroughly after handling and do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Avoid contact with eyes and skin.[2]
-
Avoid inhalation of any dust or aerosols that may be formed.[2]
-
Use only in well-ventilated areas or with appropriate exhaust ventilation.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store under an inert gas.[3]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[4]
Incompatible Materials:
-
Strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill or accidental release, the following procedures should be followed:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Exposure Controls and Personal Protection
To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.
| Exposure Control | Recommendation |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation.[2] |
| Eye/Face Protection | Wear safety goggles with side-shields.[2] |
| Hand Protection | Wear protective gloves.[2] |
| Skin and Body Protection | Wear impervious clothing.[2] |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate.[2] |
| Environmental Exposure | Prevent the product from entering drains, water courses, or the soil.[2] |
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| Skin Contact | Wash with plenty of soap and water.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Ingestion | Rinse mouth.[2] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]
-
Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.[5]
-
Possibility of Hazardous Reactions: None under normal processing.[5]
-
Conditions to Avoid: Incompatible products.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]
Toxicological Information
Currently, there is limited specific toxicological data available for this compound. The primary known hazard is serious eye irritation.[1] Further research is needed to fully characterize its toxicological profile.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications and toxicological information provided are based on standardized tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. For instance, eye irritation potential is typically assessed using methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492). Acute toxicity is often determined through studies following OECD Guidelines 401, 402, and 403 for oral, dermal, and inhalation routes, respectively. Researchers requiring detailed methodologies should consult these standardized guidelines.
References
N-Methyldiacetamide (CAS No. 1113-68-4): A Technical Guide to Material Safety
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
N-Methyldiacetamide is an organic compound with the IUPAC name N-acetyl-N-methylacetamide. Due to its status as a rare or specialty chemical, comprehensive physical and chemical property data is sparse. The available information is summarized below.
| Property | Value | Source |
| CAS Number | 1113-68-4 | [1][2] |
| Molecular Formula | C₅H₉NO₂ | [1][2][3] |
| Molecular Weight | 115.13 g/mol | [1][3] |
| Synonyms | N-Acetyl-N-methylacetamide, Diacetamide, N-methyl- | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -25 °C | [2] |
| Boiling Point | 192-194 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
| Vapor Pressure | 1.07 mmHg at 25 °C | [2] |
| Flash Point | 192-194 °C | [2] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for this compound is limited. The primary hazard identified in available public databases is serious eye irritation.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1] | [1] |
Toxicological Data Summary:
| Test Type | Result |
| Acute Oral Toxicity | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
| Reproductive Toxicity | Data not available |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals, would typically be employed. For instance:
-
OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This would be the standard protocol to experimentally confirm the H319 classification. The test involves applying the substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.
Given the lack of published studies, researchers must assume the substance is potentially hazardous and handle it accordingly.
Logical and Experimental Workflows
Due to the scarcity of specific data, logical workflows for risk mitigation and response are critical. The following diagrams illustrate a conservative approach to handling chemicals with unknown hazards and the specific response to the known eye irritation hazard.
Handling and Storage
Given the limited data, stringent handling and storage protocols are required.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, especially if heating or aerosolizing the material. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be appropriate if there is a significant splash risk.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal. Avoid generating dust or vapors.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.
Conclusion
This compound (CAS No. 1113-68-4) is a compound with minimal available safety information, with the only formally identified hazard being serious eye irritation (H319). The absence of further data necessitates a highly conservative approach to its handling. All researchers, scientists, and drug development professionals must operate under the assumption of potential toxicity, utilize appropriate engineering controls and personal protective equipment, and perform a comprehensive, site-specific risk assessment prior to any experimental work.
References
An In-depth Technical Guide to N-acetyl-N-methylacetamide
This technical guide provides a comprehensive overview of N-acetyl-N-methylacetamide, also known as N,N-diacetylmethylamine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, synthesis, and analytical data.
Introduction
N-acetyl-N-methylacetamide is a tertiary amide containing a nitrogen atom bonded to two acetyl groups and one methyl group. Its chemical structure gives it unique properties that are of interest in organic synthesis and potentially in other fields of chemical research. While historical records detailing its initial discovery are sparse, its synthesis falls within the well-established principles of amine acetylation. This guide consolidates the available technical data for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-acetyl-N-methylacetamide is presented in Table 1. This data is crucial for its handling, application in reactions, and for analytical purposes.
Table 1: Chemical and Physical Properties of N-acetyl-N-methylacetamide
| Property | Value |
| IUPAC Name | N-acetyl-N-methylacetamide |
| Other Names | N,N-Diacetylmethylamine, N-Methyldiacetamide |
| CAS Number | 1113-68-4 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | 192-194 °C |
| Density | 1.06 g/cm³ |
| Melting Point | -25 °C |
| Molar Volume | 108.6 cm³/mol |
Synthesis
General Reaction Scheme
The overall reaction for the synthesis of N-acetyl-N-methylacetamide from N-methylacetamide is as follows:
Caption: General reaction for the synthesis of N-acetyl-N-methylacetamide.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of N-acetyl-N-methylacetamide.
Materials:
-
N-methylacetamide
-
Acetic anhydride (excess)
-
Pyridine (catalyst, optional)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in a suitable volume of an inert organic solvent such as dichloromethane.
-
Addition of Reagents: Slowly add an excess of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure N-acetyl-N-methylacetamide.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of N-acetyl-N-methylacetamide.
Caption: Experimental workflow for the synthesis of N-acetyl-N-methylacetamide.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-acetyl-N-methylacetamide, which are essential for its identification and characterization. The data is sourced from the NIST WebBook.[1]
Table 2: Mass Spectrometry Data
| m/z | Intensity |
| 43 | 1000 |
| 72 | 500 |
| 115 | 250 |
| 42 | 200 |
| 73 | 150 |
| 58 | 100 |
Note: The mass spectrum data is based on electron ionization.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| ~1700-1750 | C=O stretching (strong, two bands expected) |
| ~2900-3000 | C-H stretching |
| ~1370 | C-H bending |
| ~1250 | C-N stretching |
Note: The IR data is a general representation. For the full spectrum, refer to the NIST database.
As of the current literature review, there is no readily available public information on the ¹H NMR and ¹³C NMR spectra specifically for N-acetyl-N-methylacetamide.
Signaling Pathways and Biological Activity
Currently, there is no information available in the public domain regarding the involvement of N-acetyl-N-methylacetamide in any biological signaling pathways or its potential pharmacological activities. Further research would be required to explore these aspects.
Conclusion
This technical guide provides a consolidated source of information on N-acetyl-N-methylacetamide, focusing on its chemical and physical properties, a plausible synthesis protocol, and available spectroscopic data. The lack of information on its historical discovery and biological activity highlights areas for potential future investigation. The data presented herein should serve as a valuable resource for scientists and researchers working with this compound.
References
Methodological & Application
Applications of N,N-Dimethylacetamide and N-vinyl-N-methylacetamide in Polymer Chemistry
Disclaimer: The user's request specified "N-Methyldiacetamide." However, literature searches indicate that this is not a common compound in polymer chemistry. It is highly probable that the intended compound was either the widely used solvent N,N-Dimethylacetamide (DMAc) or the monomer precursor N-Methylacetamide (NMA) , which is used to produce N-vinyl-N-methylacetamide . This document provides detailed application notes and protocols for both DMAc and N-vinyl-N-methylacetamide to address the likely intent of the query.
Part 1: N,N-Dimethylacetamide (DMAc) as a High-Performance Solvent
N,N-Dimethylacetamide (DMAc) is a powerful, high-boiling, polar aprotic solvent that is extensively used in the polymer industry. Its ability to dissolve a wide range of high molecular-weight polymers and synthetic resins makes it indispensable for various applications, from polymer synthesis to the fabrication of advanced materials like fibers and films.[1]
Key Applications of DMAc in Polymer Chemistry:
-
Solvent for Polyimide and Polyamide Synthesis: DMAc is a solvent of choice for the synthesis of high-performance polymers such as polyimides and polyamides.[2] It facilitates the formation of the soluble poly(amic acid) precursor in the two-step polyimide synthesis process.[2]
-
Fiber Spinning: DMAc plays a crucial role in the wet and dry spinning of synthetic fibers, particularly acrylic and polyurethane-based elastane fibers.[1] Its controlled evaporation rate is critical for achieving the desired texture and properties in the final product.[1]
-
Film Casting and Coatings: The strong solvency of DMAc allows for the creation of high-quality polymer films and coatings.[1] It is instrumental in producing polyimide films used in electronics, aerospace, and automotive industries.[1]
-
Polymer Characterization: Due to its ability to dissolve many otherwise intractable polymers, DMAc is frequently used as a solvent for determining polymer properties such as inherent viscosity and molecular weight.
Quantitative Data Summary
| Polymer Type | Monomers | Solvent | Inherent Viscosity (dL/g) | Reference |
| Polyimide (PI-1) | Diamine 4 and Dianhydride | DMAc | 0.81 | |
| Polyimide (PI-2) | Diamine 4 and Dianhydride | DMAc | 0.85 | |
| Polyamide (PA-1) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.72 | |
| Polyamide (PA-2) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.86 | |
| Polyamide (PA-3) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.78 | |
| Polyamide (PA-4) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.81 |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) and Polyimide in DMAc
This protocol describes the two-step synthesis of a polyimide from an aryl dianhydride and an aryl diamine using DMAc as the solvent.[2][3]
Materials:
-
Aryl dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Aryl diamine (e.g., 4,4'-Diaminodiphenyl ether - POP)
-
N,N-Dimethylacetamide (DMAc), dry
-
Acetic anhydride
-
Pyridine
-
Acetone
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flask equipped with a nitrogen inlet, mechanical stirrer, and drying tube, dissolve the diamine in dry DMAc.
-
With vigorous stirring, slowly add an equimolar amount of the dianhydride to the diamine solution.
-
Rinse the residual dianhydride into the flask with additional dry DMAc.
-
Continue stirring at room temperature under a slow nitrogen stream for several hours to form a viscous poly(amic acid) solution.[3]
-
-
Chemical Imidization:
-
To prevent gelation, dilute the poly(amic acid) solution with extra DMAc.
-
Add a dehydrating agent, typically a mixture of acetic anhydride and pyridine, to the solution.
-
The polyimide will precipitate out of the solution as it forms.
-
The precipitate can be collected, washed with a solvent like acetone, and dried.[3]
-
-
Thermal Imidization (Alternative to Chemical Imidization):
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven with a programmed temperature ramp, for example, up to 300°C, to drive the cyclodehydration and form the polyimide film.
-
Protocol 2: Direct Polycondensation of Polyamides
This protocol outlines the synthesis of polyamides by direct polycondensation in N-Methyl-2-pyrrolidone (NMP), with viscosity measurements performed in DMAc.
Materials:
-
Aromatic diamine
-
Aromatic dicarboxylic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Methanol
Procedure:
-
In a reaction flask, combine the diamine, dicarboxylic acid, NMP, TPP, and pyridine.
-
Heat the mixture to facilitate the polycondensation reaction, which typically proceeds in a homogeneous solution.
-
Once the desired viscosity is achieved, precipitate the polyamide by trickling the viscous solution into stirring methanol.
-
Collect the tough, stringy precipitate, wash it thoroughly, and dry it to obtain the final polymer.
-
Dissolve the dried polyamide in DMAc to measure its inherent viscosity.
Diagrams
Caption: Two-step synthesis of polyimides in DMAc.
Part 2: N-vinyl-N-methylacetamide as a Functional Monomer
N-vinyl-N-methylacetamide is a monomer used in the synthesis of specialty polymers.[4] Its polymerization and the subsequent hydrolysis of the resulting polymer, poly(N-vinyl-N-methylacetamide), yield poly(N-vinyl-N-methylamine), a cationic polymer with applications in areas like gene delivery.[5]
Key Applications of Poly(N-vinyl-N-methylacetamide) and its Derivatives:
-
Precursor to Cationic Polymers: Poly(N-vinyl-N-methylacetamide) can be hydrolyzed to poly(N-vinyl-N-methylamine), a water-soluble polymer with secondary amine functionalities.[5]
-
Gene Delivery: The cationic nature of poly(N-vinyl-N-methylamine) allows it to form polyplexes with negatively charged nucleic acids, facilitating their delivery into cells.[5]
-
Specialty Polymers: N-vinyl-N-methylacetamide can be polymerized to create polymers with interesting chemical and physical properties for various industrial applications.[4][6]
Quantitative Data Summary
| Monomer | Polymerization Method | Initiator | Solvent | Polymer Properties | Reference |
| N-vinyl-N-methylacetamide | Free Radical | Azo-diisobutyronitrile | None (Bulk) | Solid, high molecular weight | [6] |
| N-vinyl-N-methylacetamide | Controlled Radical (RAFT) | RAFT agent, Initiator | Various | Controlled molecular weight, low dispersity | [5] |
| N-vinylamides | Controlled Radical (TERP) | Organotellurium compounds | Various | Controlled molecular weight, low dispersity (<1.25) | [7] |
Experimental Protocols
Protocol 3: Free Radical Polymerization of N-vinyl-N-methylacetamide
This protocol describes the bulk polymerization of N-vinyl-N-methylacetamide.[6]
Materials:
-
N-vinyl-N-methylacetamide monomer
-
Azo-diisobutyronitrile (AIBN) initiator
-
Acetone
Procedure:
-
Charge a polymerization vessel equipped with a stirrer, nitrogen inlet, and condenser with N-vinyl-N-methylacetamide.
-
Add the AIBN initiator to the monomer.
-
Heat the reaction mixture (e.g., to 50°C) under a dry nitrogen atmosphere.
-
Allow the polymerization to proceed for a set time (e.g., 30 hours). The mixture will likely become a solid mass.
-
Dissolve the resulting polymer in a suitable solvent like acetone and precipitate it to purify the product.[6]
Protocol 4: Hydrolysis of Poly(N-vinyl-N-methylacetamide)
This protocol details the conversion of poly(N-vinyl-N-methylacetamide) to poly(N-vinyl-N-methylamine) via acid hydrolysis.[5]
Materials:
-
Poly(N-vinyl-N-methylacetamide)
-
Hydrochloric acid (e.g., 3N HCl)
Procedure:
-
Dissolve or suspend the poly(N-vinyl-N-methylacetamide) in the hydrochloric acid solution.
-
Heat the mixture (e.g., to 100°C) to drive the hydrolysis of the amide groups.
-
Continue the reaction until quantitative conversion to the corresponding polyamine is achieved.
-
The resulting product is a water-soluble polymer with secondary amine functionalities.[5]
Diagrams
Caption: Synthesis and hydrolysis of poly(N-vinyl-N-methylacetamide).
Caption: Gene delivery pathway using cationic polymers.
References
- 1. nbinno.com [nbinno.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
N-Methylacetamide (NMA) as a Promising Electrolyte Component: Application Notes and Protocols
Disclaimer: Initial searches for "N-Methyldiacetamide" as an electrolyte component did not yield specific results. The following information is based on the closely related and extensively studied compound, N-Methylacetamide (NMA) , which is presumed to be the intended subject of inquiry.
Application Notes
N-Methylacetamide (NMA) has emerged as a compelling solvent and component for advanced electrolyte formulations in various electrochemical energy storage systems, including lithium-ion (Li-ion) and lithium-oxygen (Li-O₂) batteries. Its unique properties, such as a high dielectric constant, wide electrochemical stability window, and the ability to form deep eutectic solvents (DESs), make it a versatile candidate for enhancing battery performance, safety, and stability.
Recent research has highlighted the potential of NMA-based electrolytes to address critical challenges in next-generation batteries. In Li-O₂ batteries, NMA has demonstrated unexpected stability against highly reactive superoxide radicals, contributing to improved cycling performance.[1] Furthermore, NMA-based deep eutectic electrolytes have been shown to enhance the compatibility with lithium metal anodes and mediate the oxidation process, leading to excellent cycling stability.
In the realm of Li-ion batteries, NMA is effective in suppressing the co-intercalation of propylene carbonate (PC) into graphite anodes, a common issue that leads to electrode degradation.[2] By participating in the formation of a stable solid electrolyte interphase (SEI), NMA improves the first coulombic efficiency and overall cycling stability of graphite electrodes.[2] The formation of deep eutectic solvents with various lithium salts allows for the creation of electrolytes with wide electrochemical stability windows and good ionic conductivity, suitable for high-voltage applications.[3][4]
Key Advantages of NMA-based Electrolytes:
-
Enhanced Stability: NMA exhibits notable chemical stability, particularly against reactive species in Li-O₂ batteries, and contributes to the formation of a protective SEI layer on graphite anodes in Li-ion batteries.[1][2]
-
Wide Electrochemical Window: NMA-based deep eutectic solvents can achieve electrochemical stability windows of up to 4.7–5 V, making them suitable for high-voltage cathode materials.[3][4]
-
Improved Safety: The formation of deep eutectic solvents can lead to electrolytes with low vapor pressure, enhancing the overall safety of the battery system.
-
Suppression of PC Co-intercalation: NMA effectively prevents the detrimental co-intercalation of PC molecules into graphite anodes, improving cycling performance.[2]
Data Presentation
The following tables summarize the key quantitative data for NMA-based electrolytes from the cited literature.
Table 1: Physicochemical Properties of NMA-based Deep Eutectic Solvents (DESs)
| Lithium Salt | Salt Mole Fraction | Ionic Conductivity (mS/cm) at 25°C | Viscosity (mPa·s) at 25°C | Electrochemical Stability Window (V) | Reference |
| LiTFSI | 0.10 - 0.35 | ~1.5 - 4.5 | ~50 - 200 | up to 4.7 | [3][4] |
| LiPF₆ | 0.10 - 0.35 | ~1.0 - 3.0 | ~60 - 250 | up to 5.0 | [3][4] |
| LiNO₃ | 0.10 - 0.35 | ~0.5 - 2.0 | ~80 - 300 | up to 4.8 | [3][4] |
Table 2: Electrochemical Performance of Graphite Anodes in NMA-containing Electrolytes
| Electrolyte Composition | First Coulombic Efficiency (%) | Reference |
| PC-based electrolyte with NMA | 75.9 | [2] |
| PC-EC co-solvent with NMA | 87.6 | [2] |
Experimental Protocols
Protocol 1: Preparation of NMA-based Deep Eutectic Solvent (DES) Electrolyte
This protocol describes the synthesis of a deep eutectic solvent electrolyte based on N-Methylacetamide (NMA) and a lithium salt (e.g., LiTFSI, LiPF₆, or LiNO₃).
Materials:
-
N-Methylacetamide (NMA), anhydrous
-
Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI), anhydrous
-
Anhydrous solvent (e.g., acetonitrile) for initial dissolution (optional)
-
Schlenk line or glovebox with an inert atmosphere (e.g., Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Drying of Reagents: Dry NMA and the chosen lithium salt under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 24 hours to remove any residual water.
-
Mixing: Inside an inert atmosphere glovebox, weigh the desired molar ratio of NMA and the lithium salt into a clean, dry Schlenk flask containing a magnetic stir bar. For example, for a 0.2 mole fraction of LiTFSI, mix 0.8 moles of NMA with 0.2 moles of LiTFSI.
-
Heating and Stirring: Seal the Schlenk flask and transfer it to a heating mantle or oil bath on a magnetic stirrer. Heat the mixture gently (e.g., 50-60°C) while stirring continuously. The mixture will gradually form a clear, homogeneous liquid.
-
Vacuum Drying (Optional but Recommended): Once a homogeneous liquid is formed, connect the Schlenk flask to a vacuum line and continue stirring at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any volatile impurities or residual moisture.
-
Storage: Store the resulting DES electrolyte in a sealed container inside an inert atmosphere glovebox until further use.
Protocol 2: Electrochemical Characterization of NMA-based Electrolytes
This protocol outlines the procedure for evaluating the electrochemical properties of the prepared NMA-based electrolytes, such as ionic conductivity and electrochemical stability window.
Materials and Equipment:
-
Prepared NMA-based electrolyte
-
Conductivity meter with a suitable probe
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Platinum or Glassy Carbon)
-
Counter electrode (e.g., Platinum wire or foil)
-
Reference electrode (e.g., Ag/Ag⁺ or Li/Li⁺)
-
Inert atmosphere glovebox
Procedure for Ionic Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Inside a glovebox, immerse the conductivity probe into the prepared NMA-based electrolyte.
-
Allow the reading to stabilize and record the ionic conductivity.
-
Measurements can be performed at various temperatures by placing the electrolyte in a temperature-controlled chamber.
Procedure for Electrochemical Stability Window (ESW) Measurement:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox. Use the prepared NMA-based electrolyte.
-
Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV):
-
Connect the cell to the potentiostat.
-
Perform LSV or CV measurements. For the anodic limit, scan the potential of the working electrode towards positive values from the open-circuit potential (OCP) at a slow scan rate (e.g., 1-5 mV/s).
-
For the cathodic limit, scan the potential towards negative values from the OCP.
-
-
Data Analysis: The electrochemical stability window is determined by the potential range where no significant increase in current (due to electrolyte decomposition) is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).
Protocol 3: Coin Cell Assembly and Testing with NMA-based Electrolyte
This protocol details the assembly and testing of a 2032-type coin cell to evaluate the performance of an NMA-based electrolyte with a specific electrode chemistry (e.g., graphite anode and a suitable cathode).
Materials and Equipment:
-
2032-type coin cell components (casings, spacers, springs)
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiFePO₄-coated aluminum foil)
-
Separator (e.g., Celgard 2400)
-
Prepared NMA-based electrolyte
-
Crimping machine
-
Battery cycler
-
Glovebox
Procedure:
-
Electrode and Separator Preparation: Punch out circular electrodes and separators of the appropriate size. Dry the electrodes and separator under vacuum before use.
-
Cell Assembly (in a glovebox):
-
Place the cathode in the center of the bottom casing.
-
Add a few drops of the NMA-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top casing.
-
-
Crimping: Crimp the coin cell using the crimping machine to ensure proper sealing.
-
Resting: Let the assembled cell rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Electrochemical Testing:
-
Place the coin cell in the battery cycler.
-
Perform electrochemical tests such as:
-
Formation cycles: Cycle the cell at a low current rate (e.g., C/20) for the first few cycles to form a stable SEI.
-
Galvanostatic cycling: Cycle the cell at various C-rates to evaluate its rate capability and cycling stability.
-
Coulombic efficiency measurement: Monitor the charge and discharge capacity over cycles to determine the coulombic efficiency.
-
-
Mandatory Visualizations
Caption: Workflow for the preparation of NMA-based deep eutectic solvent electrolytes.
Caption: Proposed mechanism of SEI formation and PC co-intercalation suppression by NMA.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. N-Methylacetamide as an electrolyte component for suppressing co-intercalation of propylene carbonate in lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Deep eutectic solvents based on N-methylacetamide and a lithium salt as suitable electrolytes for lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methyldiacetamide as a Catalyst in Chemical Reactions
A comprehensive search of scientific literature and patent databases did not yield any specific examples of N-Methyldiacetamide being used as a catalyst in chemical reactions. The available information primarily describes its role as a chemical intermediate and its physical and chemical properties. Therefore, the creation of detailed Application Notes and Protocols for its use as a catalyst, as requested, cannot be fulfilled at this time due to the lack of publicly available research supporting this application.
While this compound itself does not appear to be utilized as a catalyst, its related compound, N-Methylacetamide, is occasionally mentioned in broader contexts such as a solvent, a reaction medium, or a reagent in various chemical processes, including polymerization and drug synthesis. However, even for N-Methylacetamide, specific details regarding its catalytic activity, including quantitative data and detailed experimental protocols, are scarce in the reviewed literature.
The absence of documented catalytic applications for this compound prevents the generation of the requested data tables, experimental protocols, and visualizations of reaction pathways or workflows.
For researchers, scientists, and drug development professionals interested in the applications of this compound, the current body of scientific knowledge points towards its utility as a building block in organic synthesis rather than as a catalyst. Further research would be required to explore and establish any potential catalytic activity of this compound.
High-performance liquid chromatography (HPLC) analysis of N-Methyldiacetamide
Application Note: HPLC Analysis of N-Methyldiacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as N-acetyl-N-methylacetamide, is a chemical compound relevant in various stages of research and development. Ensuring its purity and accurately quantifying its concentration is critical for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. This document outlines a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for purity assessment and quantification.
Principle
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, a polar compound, will have a relatively low affinity for the nonpolar stationary phase and will elute relatively quickly. The separation of this compound from less polar impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector, as the amide functional group exhibits absorbance at low UV wavelengths.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., Nylon or PTFE).
-
-
Reagents and Materials:
Chromatographic Conditions
A generalized set of starting conditions for the analysis is provided in the table below. Method optimization may be required depending on the specific sample matrix and impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent Preparation: The mobile phase (Acetonitrile:Water 20:80) is used as the diluent for standard and sample preparations.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow steps 3-5 from the Standard Stock Solution preparation.
-
If necessary, perform a further dilution to bring the concentration into the linear range of the calibration curve (e.g., similar to the working standard concentration).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
Quantitative data from method validation and routine analysis should be clearly structured. The following tables provide templates for presenting typical results.
Table 1: System Suitability Results
System suitability is performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.4% |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | 0.2% |
Table 2: Method Validation Summary
This table summarizes the performance characteristics of the analytical method.
| Parameter | Typical Performance Data |
| Linearity Range | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.003 mg/mL |
| Limit of Quantification (LOQ) | 0.01 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-methylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. N-Methylacetamide | SIELC Technologies [sielc.com]
- 4. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N-Methyldiacetamide: Application Notes and Protocols for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Initial Note to the Reader: Extensive literature searches did not yield any established application notes or protocols for the use of N-Methyldiacetamide as a reagent in acylation reactions. This suggests that it is not a commonly employed acylating agent in organic synthesis. The following information is provided to summarize the known properties of this compound and to offer a theoretical framework and hypothetical protocols for researchers interested in exploring its potential as an acylating reagent.
Introduction
This compound, also known as N-acetyl-N-methylacetamide, is a tertiary amide with the chemical formula C₅H₉NO₂.[1] Its structure, featuring two acetyl groups attached to a central nitrogen atom, theoretically positions it as a potential acylating agent. Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters, amides, and other carbonyl-containing compounds. This document provides the known physicochemical properties of this compound and explores its theoretical potential as a reagent in acylation reactions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and conducting any potential chemical reactions.
| Property | Value | Reference |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl- | [1] |
| CAS Number | 1113-68-4 | |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | No data available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Theoretical Potential as an Acylating Agent
The reactivity of an acylating agent is largely determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In this compound, the carbonyl carbons of the two acetyl groups are the electrophilic centers.
Upon nucleophilic attack at one of the carbonyl carbons, the reaction would proceed through a tetrahedral intermediate. The leaving group would be the N-methylacetamide anion. The stability of this leaving group is a critical factor in determining the feasibility of the reaction. Compared to common leaving groups in acylation reactions, such as chloride (from acyl chlorides) or carboxylates (from acid anhydrides), the N-methylacetamide anion is expected to be a significantly poorer leaving group due to its higher basicity. This suggests that this compound would be a relatively mild acylating agent, likely requiring forcing conditions (e.g., high temperatures, strong nucleophiles, or catalysis) to effect acylation.
Caption: Hypothetical acylation mechanism with this compound.
Hypothetical Experimental Protocols
The following are theoretical protocols for evaluating the potential of this compound as an acylating agent. These have not been validated and should be performed with appropriate safety precautions in a research setting.
General Workflow for Screening Acylating Potential
This workflow outlines a systematic approach to investigate the viability of this compound in acylation reactions.
Caption: General workflow for evaluating a novel acylating agent.
Protocol for Acylation of an Alcohol (Esterification)
Objective: To determine if this compound can acylate a model alcohol, benzyl alcohol, to form benzyl acetate.
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (20 mL) and benzyl alcohol (1.0 mmol, 1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete or no further progress is observed, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to identify the presence of benzyl acetate.
Protocol for Acylation of an Amine (Amidation)
Objective: To determine if this compound can acylate a model amine, aniline, to form acetanilide.
Materials:
-
This compound
-
Aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 mmol, 1.0 eq) and anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 mmol, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to identify the presence of acetanilide.
Safety Precautions
As the reactivity and toxicity of this compound are not well-documented, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The hypothetical protocols involve the use of hazardous materials such as p-toluenesulfonic acid and sodium hydride, and all necessary safety precautions for these reagents must be strictly followed.
Conclusion
While this compound is not a recognized acylating agent, its chemical structure suggests a potential for such reactivity, albeit likely requiring forcing conditions. The provided theoretical framework and hypothetical protocols offer a starting point for researchers interested in exploring the synthetic utility of this compound. Further experimental investigation is necessary to determine its actual efficacy and substrate scope in acylation reactions.
References
Protocols for the Laboratory Synthesis of N-Methyldiacetamide
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Synthesis of N-Methyldiacetamide.
This document provides detailed protocols for the laboratory synthesis of this compound (also known as N,N-diacetylmethylamine), a valuable reagent and building block in organic synthesis. The primary synthetic route involves a two-step process: the formation of N-Methylacetamide from methylamine and an acetylating agent, followed by a second acetylation to yield the desired this compound.
Chemical Properties and Data
Below is a summary of the key physical and chemical properties of the intermediate and final products.
| Property | N-Methylacetamide | This compound |
| Molecular Formula | C₃H₇NO | C₅H₉NO₂[1] |
| Molecular Weight | 73.09 g/mol [2] | 115.13 g/mol [1][3] |
| CAS Number | 79-16-3[2][4][5] | 1113-68-4[3] |
| Appearance | Colorless solid with a faint odor[6] | Not explicitly stated, likely a liquid or low-melting solid |
| Melting Point | 27-30.6 °C[6] | Data not available |
| Boiling Point | 206-208 °C[6] | Data not available |
| Density | 0.94 g/cm³[6] | Data not available |
Spectroscopic Data
| Spectroscopy | N-Methylacetamide |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 2.81 (d), 2.76 (d), 1.98 (s)[2] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 171.77, 26.23, 22.74[2] |
| IR Spectrum | Available through the NIST Chemistry WebBook[5] |
| Mass Spectrum (GC-MS) | Available through SpectraBase[3] |
Synthesis Pathways
The synthesis of this compound is proposed to proceed through a two-step reaction pathway, starting from methylamine. The first step is the formation of N-Methylacetamide, which is then further acetylated.
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol 1: Synthesis of N-Methylacetamide from Methylamine and Acetic Acid
This protocol is based on the reaction of methylamine with hot acetic acid.[7]
Materials:
-
Methylamine (gas or aqueous solution)
-
Glacial Acetic Acid
-
Distillation apparatus
Procedure:
-
In a fume hood, carefully pass gaseous methylamine through or add an aqueous solution of methylamine to hot glacial acetic acid in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and should be controlled by cooling if necessary.
-
Heat the resulting solution to approximately 130 °C to drive off the water formed during the reaction.
-
After the initial water removal, purify the crude N-Methylacetamide by fractional distillation under reduced pressure.
Quantitative Data:
-
A patent describing a similar industrial process reports a yield of approximately 75% for an amide exchange reaction.[8]
Protocol 2: Synthesis of N-Methylacetamide from Methylamine and Acetic Anhydride
This method is an alternative for the synthesis of the N-Methylacetamide intermediate.[7]
Materials:
-
Methylamine (gas or aqueous solution)
-
Acetic Anhydride
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve methylamine in an anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred methylamine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude N-Methylacetamide.
-
Further purification can be achieved by vacuum distillation.
Protocol 3 (Proposed): Synthesis of this compound from N-Methylacetamide
This proposed protocol is based on the general principle of N-acetylation of amides. The reaction conditions may require optimization.
Materials:
-
N-Methylacetamide
-
Acetyl Chloride or Acetic Anhydride
-
A non-protic solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation or chromatography apparatus for purification
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-Methylacetamide in a suitable anhydrous, non-protic solvent in a round-bottom flask.
-
Add at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath and slowly add at least one equivalent of the acetylating agent (acetyl chloride or acetic anhydride) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C5H9NO2 | CID 14214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Acetamide, N-methyl- [webbook.nist.gov]
- 5. Acetamide, N-methyl- [webbook.nist.gov]
- 6. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 7. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 8. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
Industrial Production of N-acetyl-N-methylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acetyl-N-methylacetamide, also known as N-methyldiacetamide or N,N-diacetylmethylamine, is a specialty chemical with potential applications in organic synthesis and as a unique solvent. Its industrial production is not widely documented in publicly available literature, suggesting a niche market or captive use. The most logical and industrially scalable synthesis route is a two-step process. The first step involves the well-established production of N-methylacetamide (NMA), a common intermediate and solvent.[1][2] The second step is the subsequent acetylation of N-methylacetamide to yield the final product, N-acetyl-N-methylacetamide.
This document outlines the protocols for this two-step manufacturing process, drawing from established industrial methods for the synthesis of the precursor and general principles of amide acetylation. The provided protocols are intended to serve as a baseline for process development and optimization at an industrial scale.
The overall production strategy focuses on high-yield, scalable reactions with considerations for process safety and environmental impact. The synthesis of N-methylacetamide from acetic acid and methylamine is a robust and efficient process.[3] The subsequent acetylation using a common and cost-effective acetylating agent like acetic anhydride presents a feasible route to the target molecule.
Production Workflow Overview
The industrial manufacturing process can be conceptually divided into two main stages: the synthesis of the N-methylacetamide intermediate and its subsequent conversion to N-acetyl-N-methylacetamide. Each stage involves a reaction step followed by purification.
Part 1: Industrial Synthesis of N-methylacetamide (Intermediate)
This protocol is adapted from established industrial methods for the amination of acetic acid with methylamine.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Acetic Acid | 200 kg | [3] |
| Methylamine | 98 kg | [3] |
| Reaction Conditions | ||
| Temperature | 70 - 80 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Purification Conditions | ||
| Water Removal | Atmospheric Distillation (99 ± 2 °C) | [3] |
| Acid Removal | Vacuum Distillation (0.096 MPa, 125-135 °C) | [3] |
| Final Product Fractionation | Vacuum Distillation (0.096 MPa, 125-135 °C) | [3] |
| Yield | ||
| Final Product (N-methylacetamide) | 210 kg | [3] |
Experimental Protocol
1. Amination Reaction
-
Objective: To synthesize crude N-methylacetamide from acetic acid and methylamine.
-
Apparatus: A suitable industrial-scale glass-lined or stainless steel reactor equipped with an agitator, temperature control system (heating/cooling jacket), and a reflux condenser.
-
Procedure:
-
Charge the reactor with 200 kg of acetic acid.
-
With agitation, carefully add 98 kg of methylamine to the reactor. The addition should be controlled to manage the exothermic reaction and maintain the temperature within the desired range.
-
Once the addition is complete, heat the reaction mixture to 70-80 °C.
-
Maintain the reaction at this temperature for 2 hours with continuous agitation.
-
After the reaction period, the crude N-methylacetamide product is ready for purification.
-
2. Purification of N-methylacetamide
-
Objective: To remove water, unreacted acetic acid, and other impurities from the crude product.
-
Apparatus: A fractional distillation unit suitable for atmospheric and vacuum distillation.
-
Procedure:
-
Transfer the crude N-methylacetamide to the distillation unit.
-
Water Removal: Heat the mixture under atmospheric pressure to a temperature of 99 ± 2 °C to distill off water.
-
Acid Removal: Apply a vacuum of approximately 0.096 MPa and continue heating. Control the liquid temperature to 125-135 °C to distill off any remaining acetic acid.
-
Product Fractionation: Collect the final N-methylacetamide product by fractional distillation under a vacuum of 0.096 MPa at a temperature of 125-135 °C.
-
The purified N-methylacetamide is then stored for use in the next stage.
-
Part 2: Synthesis of N-acetyl-N-methylacetamide
This protocol is based on general laboratory procedures for the acetylation of secondary amides and amines using acetic anhydride.[4][5] Specific industrial-scale parameters may require optimization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| N-methylacetamide | 1 mole equivalent | Inferred |
| Acetic Anhydride | 1.1 - 1.5 mole equivalents | [4] |
| Reaction Conditions | ||
| Temperature | 60 - 100 °C | [4][5] |
| Reaction Time | 2 - 6 hours (monitor for completion) | [5] |
| Catalyst | Optional: Strong acid (e.g., H₂SO₄) or Lewis acid (e.g., ZnCl₂) | [5] |
| Purification | ||
| Method | Vacuum Distillation | Inferred |
| Yield | ||
| Estimated Yield | 80 - 95% | Inferred from similar reactions |
Experimental Protocol
1. Acetylation Reaction
-
Objective: To acetylate N-methylacetamide to form N-acetyl-N-methylacetamide.
-
Apparatus: A suitable industrial-scale reactor equipped with an agitator, temperature control, and a reflux condenser.
-
Procedure:
-
Charge the reactor with purified N-methylacetamide from Part 1.
-
Slowly add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride to the reactor with agitation. The reaction may be mildly exothermic.
-
Heat the reaction mixture to a temperature in the range of 80-100 °C. The optimal temperature will need to be determined through process development to ensure a reasonable reaction rate without significant side product formation.
-
Maintain the reaction at the set temperature with continuous stirring. The reaction progress should be monitored by a suitable analytical method (e.g., GC, HPLC) until the consumption of N-methylacetamide is complete. This may take several hours.
-
(Optional) For a potentially faster reaction, a catalytic amount of a strong acid or Lewis acid can be introduced.[5] However, this may complicate purification.
-
2. Purification of N-acetyl-N-methylacetamide
-
Objective: To isolate and purify the final product.
-
Apparatus: A vacuum distillation unit.
-
Procedure:
-
Once the reaction is complete, transfer the crude product to the vacuum distillation unit.
-
Distill off the acetic acid byproduct and any excess acetic anhydride under reduced pressure.
-
The final product, N-acetyl-N-methylacetamide, can then be purified by fractional vacuum distillation.
-
Chemical Synthesis Pathway
The two-step synthesis pathway involves the formation of an amide bond followed by the acetylation of the secondary amide.
References
N-Methyldiacetamide in Pharmaceutical Synthesis: An Examination of Current Applications
Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of N-Methyldiacetamide (CAS No. 1113-68-4), also known as N,N-diacetylmethylamine, in the synthesis of pharmaceutical drugs. While the field of pharmaceutical development is vast and ever-evolving, the role of this particular chemical entity as a solvent, reagent, or intermediate in the manufacturing of active pharmaceutical ingredients (APIs) is not documented in accessible scientific journals, patents, or technical literature.
Researchers, scientists, and drug development professionals often explore a wide array of amides for their unique properties as solvents and reagents. Compounds structurally related to this compound, such as N-Methylacetamide (NMA) and N,N-Dimethylacetamide (DMAc), have found utility in the pharmaceutical industry. For instance, N-Methylacetamide is sometimes used as a solvent in organic synthesis, including in the production of certain cephalosporins.[1] Similarly, N,N-Dimethylacetamide is a versatile polar aprotic solvent employed in the synthesis of various APIs and drug intermediates, valued for its ability to dissolve a wide range of organic and inorganic compounds.[2]
However, it is crucial to note that the properties and reactivity of this compound are distinct from its mono-acetylated and non-acetylated counterparts. The presence of two acetyl groups on the nitrogen atom significantly alters its electronic and steric characteristics, which in turn dictates its behavior in chemical reactions. Without specific documented examples, any extrapolation of the uses of NMA or DMAc to this compound would be purely speculative.
Currently, publicly accessible data on this compound is largely limited to its chemical and physical properties. For instance, its molecular formula is C5H9NO2 and it is registered under CAS number 1113-68-4.[3]
Based on the available information, this compound does not appear to be a commonly used compound in the synthesis of pharmaceuticals. While the exploration of novel reagents and solvents is a continuous process in medicinal chemistry, there are no established or published protocols that feature this compound. Therefore, detailed application notes, experimental protocols, quantitative data, and pathway diagrams for its use in pharmaceutical synthesis cannot be provided at this time. Researchers interested in the potential applications of this compound would need to conduct novel exploratory studies to determine its utility in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: N-Methyldiacetamide Synthesis
Welcome to the technical support center for the synthesis of N-Methyldiacetamide (also known as N-acetyl-N-methylacetamide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a representative experimental protocol to assist researchers, scientists, and drug development professionals in optimizing their synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the N-acetylation of N-methylacetamide. This reaction involves treating N-methylacetamide with a strong acetylating agent, such as acetic anhydride or acetyl chloride, to introduce the second acetyl group onto the nitrogen atom.
Q2: Which acetylating agent is preferred for this synthesis, acetic anhydride or acetyl chloride?
A2: Acetic anhydride is often preferred for N-acetylation reactions. While both are effective, acetic anhydride is generally less expensive, safer to handle, and less sensitive to moisture than the more corrosive acetyl chloride.[1]
Q3: Is a catalyst or base required for the N-acetylation of N-methylacetamide?
A3: While the reaction can proceed, especially at elevated temperatures, the N-acetylation of a secondary amide is often slow. To improve the reaction rate and drive the equilibrium toward the product, a mild base like pyridine or triethylamine is frequently used.[2] These bases neutralize the acetic acid byproduct, preventing potential side reactions. For less reactive amides, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) may be employed in small quantities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction's progress can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the N-methylacetamide starting material, you can observe the consumption of the starting material and the formation of the new, typically less polar, this compound product spot.[1]
Q5: What are the primary impurities or byproducts to expect?
A5: The most common "byproduct" is typically unreacted N-methylacetamide, resulting from an incomplete reaction.[1] Other potential impurities can arise from the hydrolysis of acetic anhydride by trace amounts of water, which forms acetic acid. At very high temperatures, some degradation of the starting material or product may occur.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| 1. Inactive Acetylating Agent | Acetic anhydride is sensitive to moisture and can hydrolyze over time to acetic acid, which is ineffective for this reaction. Solution: Use a fresh bottle of acetic anhydride or distill it prior to use to ensure high purity and reactivity.[2] |
| 2. Incomplete Reaction | The N-acetylation of a secondary amide can be sluggish. Solution: Consider increasing the reaction temperature, extending the reaction time, or introducing a catalyst (e.g., a small amount of DMAP) or base (e.g., pyridine) to accelerate the conversion.[1][2] |
| 3. Suboptimal Stoichiometry | An insufficient amount of the acetylating agent will lead to incomplete conversion of the starting material. Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to ensure the reaction goes to completion. |
| 4. Product Loss During Workup | This compound may be lost during aqueous washing (if it has some water solubility) or purification steps. Solution: Minimize the number of purification steps like recrystallization.[2] During aqueous extraction, ensure the correct pH to keep the product in the organic phase and consider back-extracting the aqueous layer. |
Problem: Product is Impure and Contains Starting Material
| Potential Cause | Suggested Solution |
| 1. Inefficient Purification | The polarity of this compound and the starting N-methylacetamide may be similar, making separation by recrystallization difficult. Solution: If recrystallization is ineffective, flash column chromatography on silica gel is the recommended method for separating the product from the unreacted starting material.[1] |
| 2. Incomplete Reaction | As noted above, incomplete conversion is a primary source of this impurity. Solution: Before focusing on purification, first optimize the reaction conditions (time, temperature, stoichiometry, catalysis) to maximize the conversion of the starting material.[1] |
Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative impact of key experimental parameters on the yield of this compound. This information is based on general principles of N-acetylation reactions.
| Parameter | Low Setting | Optimal Range | High Setting | Rationale |
| Temperature | Low reaction rate, incomplete conversion | 50 - 100 °C (reflux) | Potential for side reactions/degradation | Balances reaction rate with product stability. |
| Reaction Time | Incomplete conversion | 2 - 24 hours | No benefit, potential for degradation | The reaction requires sufficient time to reach completion. Progress should be monitored by TLC.[2] |
| Equivalents of Acetic Anhydride | Incomplete conversion | 1.1 - 1.5 eq. | Complicates purification | A slight excess drives the reaction equilibrium towards the product. |
| Catalyst/Base Concentration | Slow reaction rate | 1.1 eq. (Base) or 0.1 eq. (Catalyst) | No benefit, complicates purification | A base neutralizes the acid byproduct[2]; a catalyst increases the rate of acylation. |
Experimental Protocol
Representative Synthesis of this compound via N-Acetylation
This protocol is a representative method based on analogous N-acetylation procedures and general organic synthesis principles.[1][2]
Materials:
-
N-methylacetamide (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
Pyridine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylacetamide (1.0 eq.). Dissolve it in an anhydrous solvent like DCM. Add a magnetic stir bar.
-
Addition of Reagents: Add pyridine (1.1 eq.) to the stirred solution. Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.
-
Workup (Quenching & Extraction):
-
Cool the reaction mixture back to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the pyridine and acetic acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Isolation:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
References
Technical Support Center: Purification of N-acetyl-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-acetyl-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-acetyl-N-methylacetamide?
A1: Common impurities can include unreacted starting materials such as acetic acid and methylamine, as well as water.[1][2] Depending on the synthetic route, side-products from undesired reactions may also be present.
Q2: Which purification techniques are most effective for N-acetyl-N-methylacetamide?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. The most effective methods are:
-
Fractional Distillation: Ideal for large-scale purification and for removing volatile or non-volatile impurities.[3]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating compounds with similar polarities and for achieving very high purity on a small to medium scale.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Can be employed for high-purity isolation, especially for small quantities or when other methods fail.[5]
Q3: What analytical methods can I use to assess the purity of N-acetyl-N-methylacetamide?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.[6]
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group and the absence of impurities like carboxylic acids.[7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Ensure a slow cooling rate.- If the problem persists, consider purification by column chromatography first. |
| No crystals form upon cooling. | Too much solvent was used. | - Boil off some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used during the washing step. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good Rf value for the product is typically between 0.2 and 0.4.- Reduce the amount of crude material loaded onto the column. |
| Product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Product is not eluting from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of the product band. | - The compound is interacting too strongly with the stationary phase (e.g., silica gel).- The compound is not very soluble in the eluent. | - Consider adding a small amount of a modifier to the eluent. For amides, adding a small percentage of methanol or triethylamine can sometimes improve peak shape.- Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column. |
Quantitative Data
| Purification Method | Parameter | Value | Reference |
| Fractional Distillation | Yield | ~95% | (Adapted from a patent for N-methylacetamide)[3] |
| Purity | >99% | (Assumed based on industrial process standards)[3] | |
| Recrystallization | Yield | Variable (typically 70-90%) | (General expectation for this technique) |
| Purity | >99.5% | (General expectation for this technique) | |
| Column Chromatography | Yield | Variable (typically 60-85%) | (General expectation for this technique)[4] |
| Purity | >99.8% | (General expectation for this technique)[4] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation (Industrial Scale Example)
This protocol is adapted from an industrial process for the purification of N-methylacetamide and can be scaled down for laboratory use.[3]
Materials:
-
Crude N-acetyl-N-methylacetamide
-
Fractional distillation apparatus with a vacuum pump
-
Heating mantle
-
Collection flasks
Procedure:
-
Initial Distillation (Atmospheric Pressure):
-
Assemble the fractional distillation apparatus.
-
Charge the distillation flask with the crude N-acetyl-N-methylacetamide.
-
Heat the flask to approximately 100°C to remove any residual water.
-
-
Acid Removal (Vacuum Distillation):
-
Once the water has been removed, apply a vacuum (e.g., 0.096 MPa).
-
Heat the distillation flask to a liquid temperature of 125-135°C.
-
Collect the fraction that distills at 100-110°C. This fraction will contain acidic impurities.
-
-
Product Fractionation (Vacuum Distillation):
-
Change the collection flask.
-
Continue to heat the distillation flask at a liquid temperature of 125-135°C under vacuum (0.096 MPa).
-
Collect the pure N-acetyl-N-methylacetamide fraction.
-
Continue distillation until the product is almost completely evaporated.
-
-
Analysis:
-
Analyze the collected product fraction for purity using GC-MS or HPLC.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-acetyl-N-methylacetamide
-
Selected recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or acetone)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.
-
-
Dissolution:
-
Place the crude N-acetyl-N-methylacetamide in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
-
Analysis:
-
Determine the melting point of the purified crystals and assess their purity by an appropriate analytical method.
-
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude N-acetyl-N-methylacetamide
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of dichloromethane and ethyl acetate, or ethyl acetate and hexane)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection:
-
Perform TLC analysis of the crude product using different solvent systems to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude N-acetyl-N-methylacetamide in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions using test tubes or small flasks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-acetyl-N-methylacetamide.
-
-
Analysis:
-
Assess the purity of the final product.
-
Visualizations
Caption: A general workflow for the purification of N-acetyl-N-methylacetamide.
Caption: A troubleshooting guide for common issues in recrystallization.
References
- 1. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N-acetyl-N-methyl- [webbook.nist.gov]
- 7. Recrystallization Lab Report - 535 Words | Bartleby [bartleby.com]
Technical Support Center: N-Methyldiacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyldiacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound, also known as N,N-diacetylmethylamine, is typically synthesized through two primary routes:
-
Diacetylation of Methylamine: This is a direct approach where methylamine is reacted with an excess of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds in two steps, first forming the mono-acetylated intermediate, N-methylacetamide, which is then further acetylated to the desired diacetyl product.
-
Acetylation of N-Methylacetamide: This method involves the acetylation of pre-synthesized N-methylacetamide using an acetylating agent. This can be a more controlled approach to the synthesis.
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: The impurities in your product will largely depend on the synthetic route and reaction conditions. However, some common impurities include:
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Unreacted Starting Materials:
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Methylamine (if starting from methylamine)
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N-Methylacetamide (the mono-acetylated intermediate)
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Acetic Anhydride or Acetyl Chloride
-
-
Reaction Byproducts:
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Acetic Acid: Formed from the reaction of acetic anhydride with methylamine or as a byproduct of certain acetylation reactions.[1][2]
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Methylammonium Acetate: This salt can form if an excess of methylamine is used in the presence of acetic acid.[2][3]
-
Triethylamine Hydrochloride: If triethylamine is used as a base with acetyl chloride, this salt will be a byproduct.
-
-
Residual Solvents: Any solvents used during the reaction or work-up (e.g., pyridine, dichloromethane, toluene).
-
Water: Can be introduced from reagents or the atmosphere and can hydrolyze the acetylating agent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials, intermediates, and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for this compound.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Acetylating Agent: The stoichiometry may be incorrect, leading to incomplete diacetylation. 2. Low Reaction Temperature: The activation energy for the second acetylation may not be reached. 3. Poor Quality Reagents: Degradation of the acetylating agent due to moisture. | 1. Use a sufficient excess of the acetylating agent (e.g., 2.2 equivalents or more). 2. Increase the reaction temperature, potentially with reflux, while monitoring for side reactions. 3. Use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Contaminated with N-Methylacetamide | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Heating: The second acetylation step is generally slower than the first. | 1. Increase the reaction time. 2. Increase the reaction temperature to drive the reaction to completion. 3. Use a slight excess of the acetylating agent. |
| Presence of Acetic Acid in the Final Product | 1. Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture. 2. Byproduct of the Reaction: Acetic acid is a direct byproduct when using acetic anhydride.[1][2] | 1. Perform a basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up to neutralize and remove the acetic acid. 2. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of a Salt Precipitate | 1. Reaction with Excess Amine: If using excess methylamine with acetic anhydride, methylammonium acetate can form.[2][3] 2. Use of Amine Base with Acyl Halide: Reaction of a base like pyridine or triethylamine with the HCl byproduct of an acetyl chloride reaction. | 1. Use a stoichiometric amount or a slight excess of the acetylating agent relative to the amine. 2. The salt can typically be removed by filtration or an aqueous wash during work-up. |
Experimental Protocols
Synthesis of this compound from Methylamine and Acetic Anhydride
This protocol is a general guideline and may require optimization.
Materials:
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Methylamine (e.g., 40% solution in water or as a gas)
-
Acetic Anhydride (anhydrous)
-
Pyridine (anhydrous, optional as catalyst and base)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve methylamine in anhydrous dichloromethane. If using an aqueous solution of methylamine, it should be noted that water will consume some of the acetic anhydride.
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Cool the solution in an ice bath.
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Slowly add a molar excess (e.g., 2.5 equivalents) of acetic anhydride to the cooled, stirring solution. An exothermic reaction is expected.
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If using, add a catalytic amount of pyridine.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the N-methylacetamide intermediate is consumed.
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Cool the reaction mixture to room temperature.
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Carefully quench the excess acetic anhydride by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove acetic acid and any remaining starting materials.
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Wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive purity assessment of this compound.
| Analytical Technique | Purpose | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities such as residual solvents, unreacted starting materials, and the N-methylacetamide intermediate. | Column: Standard non-polar capillary column (e.g., DB-5ms). Injector Temperature: 250 °C. Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C). MS Detector: Electron Ionization (EI) mode. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the this compound product and identify any major impurities. | Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Expected ¹H NMR signals for this compound: Two singlets for the two acetyl groups and one singlet for the N-methyl group. Expected ¹³C NMR signals: Signals for the carbonyl carbons and the methyl carbons. |
| Karl Fischer Titration | To determine the water content in the final product. | Follow standard instrument protocols. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reactants, products, and impurities in this compound synthesis.
References
Technical Support Center: Troubleshooting N-Methyldiacetamide Reactions
Welcome to the technical support center for N-Methyldiacetamide (NMDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the synthesis, purification, and use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Control
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically prepared by the acetylation of N-methylacetamide or the di-acetylation of methylamine, can stem from several factors. Incomplete reaction, side product formation, and suboptimal reaction conditions are the most common culprits.
Troubleshooting Steps:
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Reagent Quality: Ensure that your starting materials, particularly the acetylating agent (e.g., acetic anhydride or acetyl chloride), are fresh and of high purity. Moisture can decompose acetylating agents, reducing their effectiveness.
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Reaction Stoichiometry: An excess of the acetylating agent is often used to drive the reaction to completion. A common approach is the reaction of N-methylacetamide with an excess of acetyl chloride.
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Reaction Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, excessive heat can lead to the decomposition of the product and starting materials.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen.
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: The most common byproduct is often unreacted N-methylacetamide in cases of incomplete acetylation. Another potential byproduct is the formation of colored impurities due to degradation at high temperatures.
Strategies to Minimize Byproducts:
-
Optimize Acetylating Agent Excess: While an excess of the acetylating agent is necessary, a very large excess can sometimes lead to side reactions. Experiment with varying the molar ratio to find the optimal balance.
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Control Temperature: As mentioned, avoid excessive heating. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is often ideal.
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Purification of Starting Materials: Ensure your starting N-methylacetamide is pure and free from impurities like acetic acid and methylamine, which can interfere with the reaction.
Purification Challenges
Q3: I am having difficulty purifying my crude this compound. What are the recommended methods?
A3: Purification of this compound typically involves removing unreacted starting materials and any byproducts. The choice of method depends on the nature of the impurities.
Recommended Purification Protocols:
-
Fractional Distillation: Since this compound has a distinct boiling point, fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating it from less volatile or more volatile impurities.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an effective purification technique.
-
Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography using silica gel can be employed. The appropriate solvent system will need to be determined empirically, for example, by using TLC analysis.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.
-
Crude Product: Place the crude this compound in the distillation flask.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Monitor the purity of the fractions using an appropriate analytical method like GC or NMR.
Q4: My purified this compound is colored. What is the cause and how can I decolorize it?
A4: A colored product often indicates the presence of trace impurities, which may have arisen from degradation during the reaction or purification.
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored this compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the charcoal. The product can then be recovered by removing the solvent.
-
Re-purification: If the color persists, a second round of purification by fractional distillation or column chromatography may be necessary.
Product Stability and Handling
Q5: How stable is this compound, and what are the optimal storage conditions?
A5: this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The amide bonds can be cleaved by water, leading to the formation of N-methylacetamide and acetic acid, and further to methylamine and acetic acid. The rate of hydrolysis is pH-dependent.
Storage Recommendations:
-
Anhydrous Conditions: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture.
-
Temperature: Store at room temperature or below in a cool, dry place.
-
Avoid Contaminants: Keep it away from strong acids, bases, and oxidizing agents.
Quantitative Data Summary
For researchers performing purity analysis and reaction monitoring, the following table summarizes typical parameters for relevant analytical techniques.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column Type | Capillary, Polydimethyl siloxanes | Reverse Phase (e.g., C18) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV Detector or Mass Spectrometry (MS) |
| Typical Purity Range | >98% | >98% |
| Limit of Detection (LOD) | Dependent on detector and method | Dependent on detector and method |
| Precision (%RSD) | <2% | <2% |
Visualized Workflows and Logic
The following diagrams illustrate key experimental workflows and troubleshooting logic for this compound reactions.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Stability of N-Methyldiacetamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-Methyldiacetamide (NMDAA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis. Due to the presence of two acetyl groups attached to a nitrogen atom, the carbonyl carbons are susceptible to nucleophilic attack by water. This can lead to the cleavage of one or both of the amide bonds, resulting in the formation of N-methylacetamide and acetic acid, and potentially further degradation to methylamine and acetic acid.[1][2]
Q2: What factors can influence the stability of this compound solutions?
A2: The stability of NMDAA in solution is primarily influenced by:
-
pH: Extreme pH conditions (both acidic and alkaline) are expected to catalyze the hydrolysis of the amide bonds.[2] Generally, a neutral or slightly acidic pH is likely to provide the best stability.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[3]
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Solvent Composition: The presence of co-solvents can influence the stability of NMDAA. The polarity of the solvent system can affect the rate of hydrolysis.
-
Presence of Excipients: Certain excipients may contain impurities or have functional groups that can react with NMDAA or catalyze its degradation.[4][5]
-
Oxygen: Oxidative degradation is a potential pathway, although hydrolysis is generally the more significant concern for amides.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure of NMDAA, the expected primary degradation products from hydrolysis are:
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N-Methylacetamide
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Acetic Acid
-
Further hydrolysis of N-methylacetamide could yield:
-
Methylamine
-
Acetic Acid
-
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To maximize stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen, depending on the solvent system and desired shelf-life.
-
pH: In a buffered solution, ideally within a neutral to slightly acidic pH range (e.g., pH 4-7). The optimal pH should be determined experimentally.
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Light: Protected from light using amber vials or by storing in the dark.
-
Atmosphere: For long-term storage, particularly if the solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot common issues encountered during experiments with this compound solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of NMDAA potency or concentration over time. | 1. Hydrolysis: The most likely cause, especially in aqueous solutions. 2. Inappropriate pH: The solution pH may be too acidic or too alkaline. 3. High Storage Temperature: Elevated temperatures accelerate degradation. 4. Photodegradation: Exposure to light may be causing degradation. | 1. pH Optimization: Prepare the solution in a buffer system and evaluate stability across a pH range (e.g., pH 4, 5, 6, 7). Use a stability-indicating analytical method to monitor the concentration of NMDAA over time. 2. Temperature Control: Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C). Conduct a short-term stability study at different temperatures to understand the impact. 3. Light Protection: Store solutions in amber vials or protect them from light. |
| Appearance of unknown peaks in chromatograms. | 1. Degradation Products: These are likely the degradation products of NMDAA (e.g., N-methylacetamide, acetic acid). 2. Excipient Interaction: An excipient in the formulation may be reacting with NMDAA or degrading itself. 3. Contamination: The solution may be contaminated. | 1. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Excipient Compatibility Study: Prepare solutions of NMDAA with each individual excipient to identify any potential incompatibilities. 3. Blank Analysis: Analyze a blank solution (without NMDAA) to rule out contamination from the solvent or container. |
| Variability in experimental results. | 1. Inconsistent Solution Preparation: Variations in pH, concentration, or solvent composition. 2. Inconsistent Storage: Differences in storage time, temperature, or light exposure between experiments. 3. Analytical Method Variability: The analytical method may not be robust. | 1. Standardize Protocols: Ensure that solution preparation and storage protocols are well-defined and strictly followed. 2. Fresh Solutions: Use freshly prepared solutions for critical experiments whenever possible. 3. Method Validation: Validate the analytical method for precision, accuracy, and robustness according to ICH guidelines. |
Data Presentation
Table 1: Expected Degradation Pathways of this compound and Influencing Factors
| Degradation Pathway | Description | Key Influencing Factors | Potential Degradation Products |
| Hydrolysis | Cleavage of one or both amide bonds by water. | pH (catalyzed by acid or base), Temperature | N-Methylacetamide, Acetic Acid, Methylamine |
| Photodegradation | Degradation upon exposure to light. | Wavelength and intensity of light | Varies, potentially leading to fragmentation |
| Thermal Degradation | Degradation induced by heat. | Temperature, Duration of exposure | Varies, can lead to complex mixtures |
| Oxidation | Degradation in the presence of oxidizing agents. | Presence of oxygen, peroxides, metal ions | Oxidized derivatives of NMDAA |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and elucidate degradation pathways.
Materials:
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This compound (NMDAA)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
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High-purity water (Milli-Q or equivalent)
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Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Buffers of various pH (e.g., acetate, phosphate)
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Calibrated pH meter
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HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
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C18 reverse-phase HPLC column
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of NMDAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).
-
Stress Conditions:
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Acid Hydrolysis:
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Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
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Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of NMDAA and a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C).
-
Sample the solid at different time points and prepare solutions for analysis. Sample the solution at different time points.
-
-
Photodegradation:
-
Expose a solution of NMDAA in a quartz cuvette or a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
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Withdraw samples at various time points.
-
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC-PDA or HPLC-MS method.
-
A typical starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
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Monitor the decrease in the peak area of NMDAA and the formation of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of NMDAA under each stress condition.
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Characterize the degradation products using the PDA spectrum and, if available, mass spectral data.
-
Mandatory Visualization
Caption: Proposed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for NMDAA stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of N-Methyldiacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Methyldiacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound from N-methylacetamide and acetic anhydride, but my yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Below is a breakdown of potential causes and solutions:
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Incomplete Reaction: The diacetylation of N-methylacetamide requires more forcing conditions than the mono-acetylation of methylamine.
-
Solution:
-
Increase Stoichiometry of Acetic Anhydride: Use a significant excess of acetic anhydride (e.g., 2-5 equivalents) to drive the equilibrium towards the diacetylated product.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature. Monitoring the reaction progress by Gas Chromatography (GC) is crucial to avoid decomposition.
-
Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Again, monitor by GC to determine the point of maximum conversion.
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Catalysis: Consider the use of a catalyst. While not extensively documented for this specific reaction, acid catalysts are sometimes employed for acylation reactions. However, this may also promote side reactions.
-
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Refer to Q2 for a detailed discussion on common side reactions and how to mitigate them.
-
-
Product Loss During Workup and Purification: this compound can be lost during aqueous washes or distillation.
-
Solution:
-
Minimize aqueous washes. If necessary, use brine to reduce the solubility of the product in the aqueous layer.
-
Employ fractional distillation under reduced pressure to separate the product from unreacted N-methylacetamide and other impurities. Careful control of the vacuum and temperature is essential to prevent decomposition.
-
-
Q2: What are the common side reactions I should be aware of during the synthesis of this compound, and how can I detect them?
A2: The primary side reactions in the synthesis of this compound from N-methylacetamide and acetic anhydride include:
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Incomplete Acetylation: The most common "side product" is unreacted N-methylacetamide. This occurs when the reaction conditions are not sufficient to drive the diacetylation to completion.
-
Detection: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method to identify and quantify the presence of N-methylacetamide in the reaction mixture.
-
-
Hydrolysis: Acetic anhydride can react with any moisture present in the reactants or solvent to form acetic acid. This compound itself can also be susceptible to hydrolysis, reverting to N-methylacetamide and acetic acid.
-
Detection: The presence of acetic acid can be detected by a shift in the pH of the reaction mixture (if aqueous workup is performed) and can be observed in the GC-MS analysis.
-
Prevention: Use anhydrous reagents and solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Decomposition: At elevated temperatures, this compound may decompose. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1]
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Detection: The appearance of dark, tarry materials in the reaction vessel is an indication of decomposition.
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Prevention: Avoid excessive heating during the reaction and purification steps. Use vacuum distillation for purification to lower the boiling point.
-
Q3: My final product shows an impurity with a mass spectrum corresponding to N-methylacetamide. How will this affect my downstream applications, and what is the best way to remove it?
A3: The presence of N-methylacetamide as an impurity can be problematic in several applications:
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Reduced Reactivity: If the this compound is to be used in a subsequent reaction where the diacetyl functionality is important, the presence of the mono-acetylated impurity will lead to a lower yield of the desired final product.
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Altered Physical Properties: The impurity can affect the physical properties of the final product, such as melting point, boiling point, and solubility.
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Interference in Analytical Studies: In applications such as using this compound as a solvent or a non-protic medium, the presence of the N-H proton in N-methylacetamide can interfere with certain reactions or spectroscopic analyses.
Removal of N-methylacetamide:
-
Fractional Distillation: Due to the difference in boiling points between N-methylacetamide (approx. 204-206 °C) and this compound, fractional distillation under reduced pressure is the most effective method for separation on a laboratory scale. Careful control over the distillation parameters is crucial for achieving high purity.
Data Presentation
Table 1: Reactant and Product Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| N-methylacetamide | C₃H₇NO | 73.09 | 204-206 | 28 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | -73 |
| This compound | C₅H₉NO₂ | 115.13 | Not readily available | Not readily available |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 16.6 |
Table 2: Suggested Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (N-methylacetamide:Acetic Anhydride) | 1 : 2 to 1 : 5 | An excess of acetic anhydride drives the equilibrium towards diacetylation. |
| Temperature | 100 - 140 °C (monitor closely) | Higher temperatures are needed for the second acetylation, but decomposition can occur at excessive heat. |
| Reaction Time | 4 - 12 hours (monitor by GC) | Sufficient time is required for the reaction to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of acetic anhydride. |
| Purification | Fractional vacuum distillation | To separate the product from unreacted starting material and byproducts. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-methylacetamide (1.0 equivalent).
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Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetic anhydride (2.5 equivalents) to the reaction flask.
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Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
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Workup: After the reaction has reached the desired level of completion, allow the mixture to cool to room temperature.
-
Purification: Carefully remove the excess acetic anhydride and acetic acid under reduced pressure. The crude this compound can then be purified by fractional vacuum distillation. Collect the fraction corresponding to the desired product.
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common hydrolysis side reactions in this compound synthesis.
References
Technical Support Center: N-Methyldiacetamide Reaction Condition Optimization
Welcome to the technical support center for N-Methyldiacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize reaction conditions and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis of this compound involves the N-acetylation of N-methylacetamide. This is typically achieved by reacting N-methylacetamide with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is often catalyzed by a base or a Lewis acid. An alternative, though less direct, route involves the reaction of methylamine with an excess of an acetylating agent.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]
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Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Reagent Quality: The purity and reactivity of the starting materials are critical. Acetic anhydride can hydrolyze over time if exposed to moisture. Ensure all reagents are fresh and anhydrous solvents are used where necessary.[4]
-
Incorrect Stoichiometry: The molar ratios of the reactants and catalyst are crucial. An excess of the acetylating agent is often used to drive the reaction to completion, but too much can lead to side reactions.[3]
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Product Loss During Workup: this compound has some water solubility. Significant product loss can occur during aqueous extraction phases. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.[3]
Q3: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is often related to reaction temperature and the choice of catalyst.
-
Over-acetylation or Side Reactions: High temperatures can sometimes lead to undesired side reactions. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Catalyst Choice: The choice of base or catalyst is important. Strong, non-nucleophilic bases are often preferred. If using a catalyst like pyridine, ensure it is pure, as impurities can lead to side products.
-
Purification: If byproducts are unavoidable, optimizing the purification step is key. Fractional distillation under reduced pressure is often effective for separating this compound from N-methylacetamide and other impurities.[5] Column chromatography can also be employed for high-purity samples.[6]
Q4: The reaction is not proceeding to completion, even after extended reaction times. What should I check?
If the reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., water) in the starting materials or solvent.
-
Insufficient Activation Energy: The reaction temperature may be too low. A modest increase in temperature can sometimes overcome the activation barrier. For thermally sensitive materials, microwave-assisted synthesis can be an alternative to provide localized, rapid heating.[1]
-
Reversibility: Amide formation can be a reversible process. Ensure that any byproducts that could shift the equilibrium back to the reactants (like water or acid) are effectively removed or neutralized.[2]
Troubleshooting Guide: Low Yield Optimization
This table summarizes common causes for low yield and provides actionable solutions.
| Potential Cause | Recommended Action | Rationale |
| Inactive Reagents | Use fresh acetic anhydride; ensure N-methylacetamide is pure and dry. | Acetic anhydride is susceptible to hydrolysis. Impurities in the starting material can inhibit the reaction.[4] |
| Incorrect Stoichiometry | Titrate reagents before use. Experiment with a slight excess (1.1-1.5 eq.) of the acetylating agent. | Precise molar ratios are key to maximizing conversion and minimizing unreacted starting materials.[3] |
| Suboptimal Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., room temp) and gradually increase if needed. | Balances reaction rate against the potential for side product formation. Some reactions may require heating to proceed efficiently.[5][7] |
| Insufficient Reaction Time | Monitor the reaction progress via TLC or GC until the starting material is consumed. | Ensures the reaction has reached its maximum possible conversion before quenching and workup.[6] |
| Product Loss During Workup | Minimize aqueous washes. Back-extract aqueous layers with fresh solvent. Use brine to reduce product solubility in the aqueous phase. | This compound has moderate polarity and some water solubility, leading to potential losses during extraction.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation of N-methylacetamide
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add N-methylacetamide (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the stirred solution. If a catalyst is used (e.g., a catalytic amount of a Lewis acid or a base like pyridine), it can be added prior to the acetic anhydride.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir for several hours.[5][7] Monitor the disappearance of N-methylacetamide by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[6]
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation to yield pure this compound.[5]
Visual Guides
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
Challenges in scaling up N-Methyldiacetamide production
Welcome to the Technical Support Center for N-Methylacetamide Production.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of N-Methylacetamide (NMA).
A note on nomenclature: The user requested information on "N-Methyldiacetamide." However, publicly available scientific and industrial literature on this specific compound is scarce. It is highly probable that the intended compound of interest is the widely used solvent and intermediate, N-Methylacetamide (CAS 79-16-3) . This guide will focus on the challenges associated with scaling up the production of N-Methylacetamide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of N-Methylacetamide in a question-and-answer format.
Issue 1: What causes low yields during scale-up and how can I fix it?
Low yields are a common challenge when moving from a laboratory to a pilot or industrial scale.[1] The primary causes often relate to reaction kinetics, mass and heat transfer limitations, and inefficient purification.
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Potential Cause 1: Incomplete Reaction. At larger scales, mixing and heat transfer can be less efficient, preventing the reaction from reaching completion within the lab-scale timeframe.[1] The reaction between acetic acid and methylamine is exothermic, and poor heat dissipation can create localized hot spots that may lead to side reactions.
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Solution: Monitor the reaction progress using in-process controls (e.g., titration for unreacted acetic acid, GC for product formation). Gradually increase reaction time and ensure your reactor's cooling system can handle the heat load. Consider optimizing the feed rate of methylamine to control the reaction exotherm.
-
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Potential Cause 2: Reagent Loss. Methylamine is a volatile gas. In a large-scale, heated reaction, significant amounts can be lost through the reactor's vent if not properly managed.
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Solution: Ensure the reactor is well-sealed and equipped with a chilled condenser to reflux any unreacted methylamine. Monitor the reactor pressure to ensure it remains within safe operating limits.
-
-
Potential Cause 3: Inefficient Water Removal. The amidation reaction produces water, which can limit the reaction equilibrium.[1] Inefficient removal during distillation can drive the reverse reaction, reducing the yield.
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Solution: The industrial process involves a dedicated step for water removal, typically by heating under atmospheric pressure before vacuum distillation of the product.[1][2] Ensure your distillation column is efficient and that vacuum levels are appropriate to separate water and residual acetic acid from the N-Methylacetamide crude product.[1]
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Issue 2: Why is my final product purity below the required specification (e.g., >99.0%)?
Achieving high purity is critical, as even minor impurities can lead to unwanted byproducts in subsequent synthesis steps.[3]
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Potential Cause 1: Residual Starting Materials. Acetic acid and methylamine are common impurities.[4] Acetic acid is corrosive and can impact downstream processes, while residual methylamine can cause other side reactions.
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Solution: The purification process involves a multi-step distillation.[1][2] First, water and some acetic acid are removed under atmospheric pressure.[1] Then, the remaining acetic acid is distilled off under vacuum.[1] Finally, the pure N-Methylacetamide is collected by fractional distillation.[1] Optimizing the vacuum levels and reflux ratios at each stage is crucial.
-
-
Potential Cause 2: Formation of Side Products. While the primary reaction is straightforward, high temperatures can lead to the formation of other amides or degradation products.
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Potential Cause 3: Water Content. N-Methylacetamide is hygroscopic.[5]
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Solution: Handle and store the purified product under an inert, dry atmosphere (e.g., nitrogen). Use Karl Fischer titration to verify water content, which should typically be ≤0.2% g/ml for high-purity grades.[1]
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Issue 3: We are experiencing equipment corrosion. What is the cause and how can it be mitigated?
Equipment corrosion is a significant challenge, particularly due to the presence of hot acetic acid.[2]
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Potential Cause: Corrosive Reagents. Hot acetic acid is highly corrosive to many standard metals. Methylamine hydrochloride, if formed, can also be extremely corrosive during evaporation.[2]
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Solution: Industrial processes for N-Methylacetamide production are designed to solve the problem of equipment corrosion.[1] This involves selecting appropriate materials of construction for the reactor and distillation columns, such as specialized stainless steel alloys or glass-lined reactors. The process of removing water and acid via distillation rather than neutralization with a base also helps avoid the buildup of corrosive salts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for N-Methylacetamide? The most common and industrially suitable method is the direct reaction of acetic acid with methylamine.[1][2] This process involves an amination step followed by a multi-stage distillation to remove water, unreacted acid, and finally, to purify the N-Methylacetamide product.[1][2]
Q2: What are the critical process parameters to monitor during scale-up? Key parameters include reaction temperature, pressure, reagent addition rate, mixing efficiency, and vacuum levels during distillation.[1] Maintaining consistency in these parameters is crucial for reproducibility between batches.[1]
Q3: What safety precautions are necessary when handling the reagents for N-Methylacetamide synthesis?
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Acetic Acid: It is corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye/face protection. Ensure adequate ventilation.
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Methylamine: It is a flammable and toxic gas. Handle in a well-ventilated area or a closed system.
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N-Methylacetamide: The compound itself is classified as a substance of very high concern and may cause harm to the unborn child.[5] Always handle with appropriate PPE, including gloves and safety glasses, and avoid inhalation of vapors. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Q4: How should pure N-Methylacetamide be stored? N-Methylacetamide is hygroscopic and can be a solid or liquid at ambient temperatures (Melting Point: 27–30.6 °C).[5] It should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
Q5: What analytical methods are recommended for quality control? Gas Chromatography (GC) is suitable for assessing purity and quantifying organic impurities.[3] Karl Fischer titration is the standard method for determining water content.[4] Acidity can be checked with a pH test or titration to ensure the removal of acetic acid.[1]
Data Presentation
Table 1: Troubleshooting Summary - Key Parameters for Scale-Up
| Parameter | Laboratory Scale (Typical) | Pilot / Industrial Scale Challenge | Recommended Action |
| Reaction Temp. | 70-80°C | Inefficient heat removal can cause hot spots and side reactions. | Use a reactor with adequate cooling capacity; control reagent feed rate. |
| Mixing | Efficient (magnetic stir bar) | Inefficient mixing can lead to low conversion and yield.[1] | Use appropriately designed agitators (e.g., turbine, anchor); perform mixing studies. |
| Water Removal | Simple distillation/rotovap | Equilibrium limitation; requires efficient fractional distillation. | Use a multi-stage distillation process: atmospheric for water, vacuum for acid/product.[1] |
| Material Purity | >99% | Impurities in bulk raw materials can affect reaction and final product. | Implement rigorous quality control for incoming raw materials.[1] |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Source | Potential Impact | Recommended Analytical Method |
| Acetic Acid | Unreacted starting material | Corrosion, catalyst poisoning in downstream steps | Gas Chromatography (GC), Titration |
| Methylamine | Unreacted starting material | Formation of byproducts | Gas Chromatography (GC) |
| Water | Reaction byproduct, atmospheric contamination | Can inhibit reaction, affect product stability | Karl Fischer Titration |
| N,N'-dimethylurea | Potential impurity from starting materials | Can introduce unwanted side products | High-Performance Liquid Chromatography (HPLC) |
Table 3: Safety and Handling of Key Reagents
| Substance | CAS Number | Key Hazards | Recommended PPE |
| N-Methylacetamide | 79-16-3 | Reproductive toxicity (H360D)[5] | Chemical-resistant gloves, safety goggles, lab coat |
| Acetic Acid | 64-19-7 | Corrosive, flammable | Acid-resistant gloves, face shield, chemical apron |
| Methylamine | 74-89-5 | Flammable gas, toxic if inhaled | Respiratory protection, gloves, safety goggles |
Experimental Protocols
Representative Protocol for Pilot-Scale Synthesis of N-Methylacetamide
This protocol is a representative example based on common industrial practices described in patent literature.[1][2] All operations should be conducted in a suitable chemical reactor by trained personnel, adhering to all institutional safety guidelines.
1. Reactor Setup:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and a reflux condenser connected to a vent scrubber is made inert with nitrogen.
-
Ensure all seals and connections are rated for the process conditions.
2. Amination Reaction:
-
Charge the reactor with 40 kg of glacial acetic acid.
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Begin agitation and start reactor cooling to maintain the temperature below 80°C.
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Slowly introduce 19.6 kg of methylamine gas below the liquid surface over a period of 2 hours. The reaction is exothermic; carefully control the addition rate to keep the internal temperature between 70-80°C.[1][2]
-
After the addition is complete, maintain the reaction mixture at 75°C for an additional 2 hours to ensure the reaction goes to completion.[1][2]
3. Water and Acid Distillation:
-
Reconfigure the reactor for distillation with a fractionating column.
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Step 1 (Water Removal): Heat the crude reaction mixture under atmospheric pressure. Collect the distillate, which will primarily be water, until the pot temperature reaches approximately 120-130°C.
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Step 2 (Acid Removal): Cool the reactor contents to below 100°C. Gradually apply vacuum to the system (e.g., down to ~100 mbar or 0.096 Mpa).[1] Heat the mixture to distill residual water and unreacted acetic acid. The liquid temperature should be controlled to around 125-135°C.[1]
4. Product Fractionation:
-
Continue the vacuum distillation. Collect the main fraction of N-Methylacetamide at a head temperature of approximately 100-110°C under vacuum (~100 mbar).
-
Monitor the purity of the fractions using in-process GC analysis. Combine fractions that meet the purity specification (≥99.0%).
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The expected yield of the final product is approximately 42 kg.
5. Product Handling and Storage:
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Cool the purified N-Methylacetamide under a nitrogen atmosphere.
-
Transfer the final product to clean, dry, and inerted storage containers.
Visualizations
References
- 1. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 2. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Degradation Pathways of N-acetyl-N-methylacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of N-acetyl-N-methylacetamide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: Specific degradation studies on N-acetyl-N-methylacetamide are not extensively available in public literature. The information provided here is based on fundamental chemical principles of amide and diacetamide functionalities, and data from structurally related compounds like N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for N-acetyl-N-methylacetamide?
A1: Based on its chemical structure, N-acetyl-N-methylacetamide is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bonds can be cleaved by water, a reaction that is significantly accelerated under acidic or basic conditions. This is generally the most common degradation pathway in aqueous solutions.
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, potentially leading to the formation of various smaller fragments. When heated to decomposition, related compounds emit toxic fumes of nitrogen oxides.[1][2]
Q2: What are the likely products of hydrolytic degradation?
A2: The hydrolysis of N-acetyl-N-methylacetamide is expected to occur in a stepwise manner, initially yielding N-methylacetamide and acetic acid. Further hydrolysis of N-methylacetamide would then produce methylamine and additional acetic acid. Under acidic conditions, methylamine would be protonated to form the methylammonium ion.[3]
Q3: How can I minimize the degradation of N-acetyl-N-methylacetamide in my experiments?
A3: To maintain the stability of N-acetyl-N-methylacetamide, consider the following:
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pH Control: Maintain aqueous solutions at a neutral pH (around 7.0) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Conduct experiments at controlled, and if possible, reduced temperatures. Avoid unnecessary exposure to high temperatures.
-
Exclusion of Water: For long-term storage or when working with non-aqueous systems, use anhydrous solvents and store the compound in a desiccated environment to prevent hydrolysis.
-
Fresh Solutions: Prepare aqueous solutions fresh for each experiment to avoid degradation over time.
Q4: I am observing an unexpected peak in my HPLC analysis of an aged N-acetyl-N-methylacetamide solution. What could it be?
A4: An unexpected peak in the chromatogram of an aged aqueous solution of N-acetyl-N-methylacetamide is likely a hydrolysis product. The most probable initial degradation product is N-methylacetamide. Depending on the age and storage conditions of the solution, you might also see peaks corresponding to acetic acid or methylamine (though the latter can be difficult to retain and detect by reversed-phase HPLC).
Q5: Is N-acetyl-N-methylacetamide susceptible to photodegradation?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of parent compound peak area over time in an aqueous formulation. | Hydrolysis of the amide bond. | Confirm the presence of expected degradation products (N-methylacetamide, acetic acid) using a stability-indicating HPLC method. To mitigate, adjust the formulation pH to neutral, store at a lower temperature, or consider a non-aqueous formulation. |
| Appearance of multiple unknown peaks after heating the sample. | Thermal decomposition. | Analyze the degradation products using LC-MS to identify their mass-to-charge ratios and propose structures. Avoid high temperatures during sample preparation and analysis if possible. |
| Inconsistent analytical results between different batches of prepared solutions. | Degradation is occurring during solution preparation or storage. | Prepare solutions fresh before use. Standardize the preparation procedure, ensuring consistent pH and temperature. Use high-purity water and solvents. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4][5]
Objective: To generate potential degradation products of N-acetyl-N-methylacetamide under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of N-acetyl-N-methylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To separate the parent N-acetyl-N-methylacetamide from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for your specific application and equipment.
Degradation Pathway Diagrams
Caption: Proposed hydrolytic degradation pathway of N-acetyl-N-methylacetamide.
Caption: Experimental workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to N-Methyldiacetamide and N,N-Dimethylacetamide as Solvents for Researchers and Drug Development Professionals
In the landscape of organic solvents, N,N-Dimethylacetamide (DMAc) is a well-established and versatile option, widely employed in various industrial and research applications, including drug development. Its lesser-known counterpart, N-Methyldiacetamide (NMDA), presents an alternative with a unique set of properties. This guide provides a comprehensive comparison of these two amide solvents, offering experimental data, methodological insights, and visualizations to aid researchers, scientists, and drug development professionals in making informed solvent selections.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following tables summarize the key physicochemical data for both this compound and N,N-Dimethylacetamide, compiled from various scientific sources.
Table 1: General and Physical Properties
| Property | This compound (NMDA) | N,N-Dimethylacetamide (DMAc) |
| CAS Number | 1113-68-4 | 127-19-5[1] |
| Molecular Formula | C₅H₉NO₂ | C₄H₉NO[1] |
| Molecular Weight | 115.13 g/mol | 87.12 g/mol [1] |
| Appearance | Colorless to slightly yellowish liquid[1] | Colorless liquid[1] |
| Odor | Mild, amide-like | Faint, ammonia or fish-like[1] |
| Melting Point | -2.0 °C[1] | -20 °C[2] |
| Boiling Point | 210 °C[1] | 165-166 °C[1] |
| Density | 0.9965 g/cm³[1] | 0.94 g/cm³ at 20°C[3] |
| Refractive Index (n_D^20) | Data not available | 1.439[4] |
Table 2: Solvent-Specific Properties
| Property | This compound (NMDA) | N,N-Dimethylacetamide (DMAc) |
| Solubility in Water | Soluble[1] | Completely miscible[2] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone[1] | Miscible with most organic solvents |
| Viscosity | Data not available | 0.945 mPa·s at 25°C[3] |
| Vapor Pressure | Data not available | 2.0 hPa at 20°C[3] |
| Dielectric Constant | Data not available | 37.8 |
| Flash Point | Data not available | 70°C (closed cup)[3] |
| Autoignition Temperature | Data not available | 490°C[3] |
Applications in Research and Development
N,N-Dimethylacetamide (DMAc) is a powerful, polar aprotic solvent with a proven track record in a multitude of applications.[1][4][5][6][7] In the pharmaceutical industry, it serves as a reaction medium and solvent for the synthesis of various drugs, including antibiotics and anti-inflammatory agents.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it valuable for drug formulation, particularly for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][5] Beyond pharmaceuticals, DMAc is extensively used in the production of synthetic fibers like polyacrylonitrile and spandex, as well as in the manufacturing of plastics, resins, and electronic components.[1][6][7]
This compound (NMDA) , also known as N-acetyl-N-methylacetamide, is less commonly used as a solvent and is more frequently cited as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, featuring two acetyl groups attached to a methylamine core, suggests it possesses a high degree of polarity and the potential to act as a solvent for various organic reactions.[1] Its higher boiling point compared to DMAc could be advantageous in high-temperature reactions. However, a lack of extensive published research on its solvent applications limits its current widespread use.
Experimental Protocols
Detailed experimental protocols for the use of these solvents are highly dependent on the specific application. However, general methodologies for evaluating key solvent properties are outlined below.
Determination of Solvent Properties
A general workflow for characterizing a solvent is depicted in the following diagram. This process involves a series of standard analytical techniques to determine the physicochemical properties that govern a solvent's behavior.
Synthesis of this compound and N,N-Dimethylacetamide
The synthesis of these amides typically involves the acylation of the corresponding amine. The following diagrams illustrate the general synthetic pathways.
N,N-Dimethylacetamide Synthesis:
This compound Synthesis:
While less common, a potential synthetic route to this compound would involve the diacetylation of methylamine.
Safety Considerations
Both this compound and N,N-Dimethylacetamide require careful handling in a laboratory or industrial setting.
N,N-Dimethylacetamide (DMAc) is classified as a substance with potential reproductive toxicity and can be harmful if inhaled or absorbed through the skin.[1] It is also a combustible liquid.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling DMAc. Work should be conducted in a well-ventilated area or under a fume hood.
For This compound (NMDA) , specific toxicity data is less readily available. However, given its structural similarity to other amides, it should be handled with caution. It is advisable to treat it as a potentially hazardous substance, following standard laboratory safety procedures.
Conclusion
N,N-Dimethylacetamide is a well-characterized and versatile polar aprotic solvent with a broad range of applications in research and industry. Its properties and performance are extensively documented. This compound, on the other hand, is a less-explored compound with potential as a high-boiling point polar solvent. While its current primary role is as a synthetic intermediate, its physical properties suggest it could be a viable alternative to DMAc in specific applications, particularly those requiring higher reaction temperatures.
Further research into the solvent properties and performance of this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison with established solvents like N,N-Dimethylacetamide. Researchers and drug development professionals are encouraged to consider the specific requirements of their application when choosing between these two solvents, weighing the well-documented utility of DMAc against the potential, yet less understood, advantages of NMDA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Question 7. (a) Show how you would synthesis N-methylacetamide with aceti.. [askfilo.com]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to N-Methyldiacetamide and N-Methylacetamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate reagents and solvents is paramount to achieving desired outcomes with high efficiency and purity. N-Methylacetamide (NMA) is a well-established and versatile compound, widely utilized as a polar aprotic solvent and a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural analog, N-Methyldiacetamide (NMDA), presents an interesting point of comparison due to the presence of a second acetyl group. This guide provides a comprehensive comparison of this compound and N-Methylacetamide, summarizing their physical and chemical properties, exploring their roles in synthesis, and providing relevant experimental protocols.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These properties dictate their behavior as solvents and their suitability for various reaction conditions.
| Property | N-Methylacetamide (NMA) | This compound (NMDA) | References |
| CAS Number | 79-16-3 | 1113-68-4 | [3][4] |
| Molecular Formula | C₃H₇NO | C₅H₉NO₂ | [1][4] |
| Molecular Weight | 73.09 g/mol | 115.13 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | Colorless to yellowish clear liquid | [5][6] |
| Melting Point | 26-28 °C | ~ -3 °C | [1][6] |
| Boiling Point | 204-206 °C | ~106 °C (at unknown pressure) | [1][6] |
| Density | 0.957 g/mL at 25 °C | 1.0 ± 0.1 g/cm³ | [1][6] |
| Solubility | Soluble in water, ethanol, acetone, chloroform, and benzene. | Soluble in water. | [3][6] |
| pKa | 16.61±0.46 (Predicted) | Not Available | [5] |
| Dipole Moment | High (indicative of a polar molecule) | Expected to be polar |
Role in Synthesis: A Comparative Analysis
The structural differences between N-Methylacetamide and this compound lead to distinct chemical behaviors, influencing their applications in organic synthesis.
N-Methylacetamide (NMA): The Established Workhorse
N-Methylacetamide is a highly polar aprotic solvent with a high dielectric constant, making it an excellent medium for a wide range of organic and inorganic reactions.[2][3] Its ability to dissolve a variety of compounds can lead to increased reaction rates and improved yields.[2] NMA also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as cephalosporins, and agrochemicals.[7][8] The presence of an N-H bond allows it to act as a hydrogen bond donor, a key feature in its solvent properties and its role as a model compound for studying the peptide bond.[9][10]
This compound (NMDA): An Imide with Unique Potential
As an N-acylated imide, this compound is expected to be a more potent acetylating agent compared to NMA. The two electron-withdrawing acetyl groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This enhanced reactivity could be advantageous in reactions where acetylation of a substrate is the desired transformation. However, the absence of an N-H bond means NMDA cannot act as a hydrogen bond donor, which may limit its solvating power for certain substrates compared to NMA.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of N-Methylacetamide. Due to the limited information on this compound, a specific, validated experimental protocol for its synthesis or use is not available. A general synthetic approach is described based on known reactions of similar compounds.
Synthesis of N-Methylacetamide
Method 1: From Ethyl Acetate and Methylamine [5]
-
Reaction Setup: In a suitable reaction vessel, mix ethyl acetate and a 65% aqueous solution of methylamine.
-
Reaction Conditions: Heat the mixture to approximately 60°C and maintain the reaction for an extended period (e.g., 4 days) until the reaction mixture becomes homogeneous.
-
Workup and Purification: After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure. The crude N-methylacetamide is then purified by fractional distillation, collecting the fraction at 95-110°C (at 4.0 kPa).
Method 2: From Acetic Acid and Methylamine [8]
-
Reaction Setup: In an amination tank, charge 200 kg of acetic acid.
-
Reaction Conditions: Add 98 kg of monomethylamine to the acetic acid. The reaction is carried out at a temperature of 70-80°C for 2 hours to generate the crude N-methylacetamide.
-
Workup and Purification: The crude product is transferred to a fractionation tank. Water is first removed by distillation at atmospheric pressure. Subsequently, the remaining acetic acid is distilled off under vacuum. The final product is obtained by fractional distillation.
General Synthetic Approach for this compound
A plausible method for the synthesis of this compound involves the acylation of N-Methylacetamide.
-
Reaction: N-Methylacetamide can be reacted with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to introduce the second acetyl group.
-
Purification: The resulting this compound would then be purified using standard techniques such as distillation or chromatography.
Visualizing Chemical Concepts and Processes
Diagrams are powerful tools for understanding complex chemical relationships and workflows. The following visualizations were created using the DOT language to illustrate key concepts discussed in this guide.
Caption: Mechanism of Peptide Bond Formation.
Caption: General Workflow for Amide Synthesis.
Caption: Structural and Reactivity Comparison.
Conclusion
N-Methylacetamide is a well-characterized and widely used compound in organic synthesis, valued for its excellent solvent properties and its role as a versatile intermediate.[1][2] In contrast, this compound is a less explored molecule. Based on its imide structure, NMDA is predicted to be a more reactive acetylating agent than NMA. However, its inability to act as a hydrogen bond donor may render it a less effective solvent for certain applications.
The lack of direct comparative experimental data highlights an opportunity for future research. A systematic study comparing the performance of NMA and NMDA as solvents and reagents in a variety of synthetically important reactions would provide valuable insights for the chemical research community and aid in the rational selection of these compounds for specific synthetic challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H9NO2 | CID 14214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 8. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Greener Alternatives for N-Methyldiacetamide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Methyldiacetamide (NMDA), a polar aprotic solvent, has found utility in various organic reactions. However, growing concerns over the environmental impact and potential toxicity of traditional amide solvents necessitate the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of NMDA with several greener alternatives, supported by experimental data, to aid researchers in making informed solvent selections. Due to limited direct comparative data for NMDA, the closely related and commonly used N,N-Dimethylacetamide (DMAc) and N-Methylacetamide (NMA) are used as benchmarks.
Physicochemical and Toxicological Properties
A primary driver for seeking alternatives is the reduction of health and safety risks. The following table summarizes key physical and toxicological properties of N-Methylacetamide (as a proxy for NMDA) and its alternatives.
| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Oral LD50 (rat, mg/kg) | Hazard Statements |
| N-Methylacetamide (NMA) | 79-16-3 | 73.09 | 204-206[1] | 26-28[1] | 0.957 @ 25°C[1] | 3,950 - 5,000[2][3][4] | May damage the unborn child[5][6] |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | 165 | -20 | 0.944 | 4,930 | Combustible liquid, Harmful in contact with skin or if inhaled, Causes serious eye irritation, May damage fertility or the unborn child |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 202 | -24 | 1.028 | 3,914 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May damage the unborn child |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 189 | 18.5 | 1.100 | 14,500 | Combustible liquid |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | 80 | -136 | 0.854 | >2,000 | Highly flammable liquid and vapor, Causes serious eye irritation |
| Cyclopentyl methyl ether (CPME) | 5614-37-9 | 100.16 | 106 | -140 | 0.862 | >2,000 | Flammable liquid and vapor |
| Cyrene™ (Dihydrolevoglucosenone) | 53716-82-8 | 126.11 | 227 | -19.5 | 1.250 | >2,000 | Not classified as hazardous[7] |
| Dimethyl Carbonate (DMC) | 616-38-6 | 90.08 | 90 | 2-4 | 1.070 | 13,000 | Highly flammable liquid and vapor |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 77 | -83.6 | 0.902 | 5,620 | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness |
Performance in Amide Bond Formation
Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical development. The choice of solvent can significantly impact reaction efficiency. The following data is derived from a study comparing traditional solvents with greener alternatives in common amide coupling reactions.
Comparative Reaction Data for Amide Coupling
The following table summarizes the time to completion for various amide coupling reactions using different solvents with COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling agent.
| Reaction Type | Amine | Acid | DMF | 2-MeTHF | DMC | EtOAc |
| Aryl-Aryl | Aniline | Benzoic acid | 4h | 4h | 4h | 4h |
| Aryl-Alkyl | Aniline | Isobutyric acid | 4h | 4h | 4h | 4h |
| Alkyl-Aryl | Benzylamine | Benzoic acid | <5 min | <5 min | <5 min | <5 min |
| Alkyl-Alkyl | Benzylamine | Isobutyric acid | <5 min | <5 min | <5 min | <5 min |
| Heterocyclic | 4-Picolylamine | 3-Pyridinecarboxylic acid | 4h | 4h | 4h | 4h |
Data adapted from a study on alternative solvents in amide coupling reactions.[8] The results indicate that for these representative reactions, 2-MeTHF, DMC, and EtOAc perform comparably to DMF, reaching completion within similar timeframes.[8]
Experimental Protocols
General Protocol for Amide Coupling Reaction
This protocol is a representative example for the amide coupling reactions summarized in the table above.
Materials:
-
Carboxylic acid (1.0 equiv, 0.2 mmol)
-
Amine (1.2 equiv, 0.24 mmol)
-
Diisopropylethylamine (i-Pr2NEt) (2.0 equiv, 0.4 mmol)
-
COMU (1.5 equiv, 0.3 mmol)
-
Solvent (1 mL, to achieve a 0.2 M concentration)
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the amine, diisopropylethylamine, and the COMU coupling reagent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method such as HPLC or TLC.
-
Upon completion, the reaction mixture is worked up to isolate the amide product.
Visualizing Workflows and Relationships
Logical Flow for Alternative Solvent Selection
The selection of an appropriate alternative to NMDA involves considering multiple factors beyond just reaction performance. This diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting an alternative solvent.
General Workflow for Amide Bond Formation
This diagram outlines the key steps in a typical amide bond formation reaction where a solvent like NMDA or its alternatives would be utilized.
Caption: General workflow for amide bond formation.
Conclusion
The data presented indicates that several greener solvents can serve as effective alternatives to traditional amide solvents like this compound in organic reactions, particularly in amide bond formation. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Dimethyl Carbonate (DMC), and Ethyl Acetate (EtOAc) have demonstrated comparable performance to DMF in terms of reaction times for a range of substrates.[8] Furthermore, emerging bio-based solvents like Cyrene™ offer a significantly improved safety and environmental profile.[7] When selecting an alternative, it is crucial to consider not only the reaction outcome but also the physicochemical properties of the solvent to ensure compatibility with all reaction components and conditions. This guide provides a foundational dataset to assist researchers in transitioning to safer and more sustainable laboratory practices.
References
Comparative Guide to Validated Analytical Methods for N-Methylacetamide and N,N-Dimethylacetamide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of validated analytical methods for N-methylacetamide and N,N-Dimethylacetamide, compounds structurally related to the requested N-Methyldiacetamide. The information presented here, including performance data and detailed experimental protocols, serves as a valuable resource for the development and validation of analytical methods for these and similar substances.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical and depends on factors such as the sample matrix, required sensitivity, and the nature of the analyte. For N-methylacetamide and N,N-Dimethylacetamide, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Data Presentation: Summary of Quantitative Performance Data
The following table summarizes the performance characteristics of various validated analytical methods for N-methylacetamide and N,N-Dimethylacetamide.
| Analytical Method | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| GC-NPD [1] | N-methylacetamide (NMAC) | Urine | 1.0 – 250 mg/L | 1.0000 | 0.2 mg/L | - | 96.0% – 99.4% | 1.5% – 3.4% |
| GC-MS [2] | N-methylacetamide and other amides | Not specified | 0.01 - 10 mg/L | > 0.9995 | 0.01 mg/kg | - | 80% - 105% | < 2.5% |
| RP-HPLC-DAD [3] | N,N-dimethylacetamide (DMAc) | Textiles | Not specified | > 0.9999 | 1.1–2.8 mg kg−1 | - | 94.8% – 102.2% | < 5% |
| GC/FID [4][5] | N,N-Dimethylacetamide (DMAC) | Workplace Air | 1 – 70 mg/m³ | Not specified | Not specified | 3.14 μg/ml | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the key methods cited in this guide.
Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) for N-methylacetamide in Urine[1]
-
Sample Preparation : Urine samples, after being frozen, are centrifuged to separate any precipitate. The resulting supernatant is then subjected to protein precipitation through the addition of methanol.
-
Chromatographic Conditions :
-
Column : Polyethylene Glycol (PEG) capillary column.
-
Detector : Nitrogen Phosphorous Detector (NPD).
-
Injection : A direct injection of the pretreated sample is made into the gas chromatograph.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Amide Compounds[2]
-
Sample Preparation : The sample is extracted with methanol in a glass reaction vessel for approximately one hour, with the extraction process being repeated one to two times. The collected extracts are then combined, concentrated, and the final volume is adjusted with methanol. Before analysis, the sample is filtered through a 0.45 μm microporous membrane.
-
Instrumental Analysis :
-
Technique : Gas Chromatography-Mass Spectrometry (GC-MS).
-
Qualitative Analysis : A SCAN pattern is utilized for the identification of the compounds.
-
Quantitative Analysis : A SIM (Selected Ion Monitoring) pattern is employed for quantification.
-
Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) for N,N-dimethylacetamide in Textiles[3]
-
Sample Preparation : The analyte is extracted from the textile matrix using mechanical extraction with ultrapure water.
-
Chromatographic Conditions :
-
Technique : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Detection : A Diode-Array Detector (DAD) is used for the detection of the analyte.
-
Gas Chromatography with Flame Ionization Detection (GC/FID) for N,N-Dimethylacetamide in Workplace Air[4][5]
-
Sample Collection and Preparation : N,N-Dimethylacetamide is first adsorbed from the workplace air onto silica gel. Subsequently, it is desorbed from the silica gel using methanol.
-
Chromatographic Conditions :
-
Instrument : A Hewlett Packard 6890 gas chromatograph or equivalent.
-
Column : ZB-WAX capillary column (60 m × 0.32 mm × 0.5 μm).
-
Detector : Flame Ionization Detector (FID).
-
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of a typical analytical method validation process, from initial development to routine implementation.
Caption: A diagram illustrating the key stages of analytical method validation.
References
- 1. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 3. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 5. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
A Comparative Analysis of N-Methyldiacetamide Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
N-Methyldiacetamide (NMDA) is a tertiary amide of interest in various chemical and pharmaceutical applications. Understanding its reaction kinetics, particularly in comparison to other relevant amides, is crucial for process optimization, stability assessment, and the development of novel synthetic methodologies. This guide provides a comparative overview of the reaction kinetics of NMDA, focusing on hydrolysis and thermal decomposition, supported by available experimental and computational data.
Comparative Kinetic Data
While specific experimental kinetic data for this compound is limited in publicly available literature, a comparative analysis can be drawn from studies on analogous amides and computational chemistry. The following table summarizes available kinetic parameters for the thermal decomposition of related diacetamides and provides a qualitative comparison for hydrolysis based on the general reactivity of amides.
| Compound | Reaction | Rate Constant (k) | Activation Energy (Ea) | Conditions | Data Source |
| Diacetamide | Thermal Decomposition (Gas-Phase) | Not Reported | 151.3 ± 2.7 kJ/mol | - | Computational Study[1] |
| N-Phenyldiacetamide | Thermal Decomposition (Gas-Phase) | Not Reported | 185.7 ± 7.5 kJ/mol | - | Experimental Data cited in[1] |
| This compound (NMDA) | Hydrolysis | Not Available | Not Available | Acidic or Basic | General Amide Chemistry |
| N-Methylacetamide (NMA) | Hydrolysis | Slow | Not Available | Acidic or Basic | General Amide Chemistry[2] |
| N,N-Dimethylacetamide (DMAc) | Hydrolysis | Very Slow | Not Available | Acidic or Basic | General Amide Chemistry |
Note: The activation energies for the thermal decomposition of diacetamide and N-phenyldiacetamide were determined through computational studies and experimental analysis, respectively, for the gas-phase reaction.[1] The hydrolysis of amides is generally a slow process that can be accelerated by heating under acidic or basic conditions.[3][4]
Key Reaction Pathways and Logical Relationships
The following diagram illustrates the general pathways for the hydrolysis and thermal decomposition of this compound.
Caption: General reaction pathways for this compound.
Experimental Protocols
A detailed experimental protocol for studying the hydrolysis kinetics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. This method allows for the in-situ monitoring of the reaction progress.
Protocol: Kinetic Analysis of this compound Hydrolysis by ¹H NMR Spectroscopy
1. Materials and Reagents:
-
This compound (NMDA)
-
Deuterated water (D₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
Thermostated NMR spectrometer
2. Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of NMDA in D₂O of a known concentration.
-
Prepare a stock solution of the acid or base catalyst in D₂O of a known concentration.
-
To an NMR tube, add a precise volume of the NMDA stock solution and the internal standard solution.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations of NMDA and the internal standard.
-
Initiate the reaction by adding a precise volume of the pre-heated catalyst stock solution to the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals.
-
Continue data acquisition until the reaction has reached a significant conversion or completion.
-
-
Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a characteristic peak of NMDA and a peak of the internal standard. The concentration of NMDA at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of NMDA versus time.
-
From this plot, determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Experimental Workflow for Kinetic Analysis
The following diagram outlines the typical workflow for conducting a kinetic study of a chemical reaction, such as the hydrolysis of this compound.
Caption: A typical workflow for a chemical kinetics study.
Analysis of Thermal Decomposition Products by GC-MS
For studying the thermal decomposition of NMDA, a combination of thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) is a powerful approach.
-
TGA-MS: TGA can be used to determine the decomposition temperature range and the overall mass loss profile. When coupled with a mass spectrometer, it allows for the identification of evolved gases as a function of temperature.
-
Pyrolysis-GC-MS: In this technique, a small sample of NMDA is rapidly heated to a specific decomposition temperature in an inert atmosphere. The resulting volatile decomposition products are then directly introduced into a GC-MS system for separation and identification. This provides a detailed profile of the decomposition products, offering insights into the decomposition mechanism.
A general procedure for Pyrolysis-GC-MS would involve:
-
Placing a small, accurately weighed amount of NMDA into a pyrolysis probe.
-
Rapidly heating the probe to the desired decomposition temperature.
-
Transferring the volatile products to the GC column for separation.
-
Detecting and identifying the separated components using a mass spectrometer.
By comparing the product profiles at different temperatures, a comprehensive understanding of the thermal decomposition pathways of this compound can be achieved.
References
An Examination of N-Methyldiacetamide in Catalysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of an effective catalyst is a critical decision in chemical synthesis. This guide provides a comparative perspective on N-Methyldiacetamide. Following a comprehensive review of available literature, it has been determined that there is a notable absence of studies detailing the use of this compound as a catalyst. While information on its chemical and physical properties is accessible, its role and efficacy in catalysis are not documented in the reviewed scientific literature.
This guide will therefore summarize the known properties of this compound and, for comparative context, will present data on catalysts used in reactions where a compound like this compound might theoretically be involved, such as acylation and methylation reactions.
Physicochemical Properties of this compound
This compound, also known as N-acetyl-N-methylacetamide, has the molecular formula C₅H₉NO₂. Its fundamental properties are outlined below.
| Property | Value |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | N-acetyl-N-methylacetamide |
| CAS Number | 1113-68-4 |
| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl- |
Data sourced from PubChem CID 14214.
Catalytic Landscape for Related Reactions
While this compound itself is not documented as a catalyst, understanding the catalysts used for similar transformations is crucial for researchers. Below, we discuss catalysts for N-methylation and acylation, reactions thematically related to the structure of this compound.
N-Methylation Catalysts:
The N-methylation of amines is a fundamental process in the synthesis of many pharmaceuticals and fine chemicals. A variety of catalysts are employed for this purpose, moving from traditional toxic reagents to more sustainable modern catalysts.
-
Traditional Reagents: Historically, methyl iodide and dimethyl sulfate were common, but their toxicity and the generation of waste have led to a search for alternatives.
-
Transition Metal Catalysts: More recently, transition metal-catalyzed methylation has become a more efficient and practical approach. These catalysts can utilize C1 sources like methanol, which is less toxic and more economical. Examples include:
-
Nickel/Nickel Oxide Nanoalloy (Ni/NiO@C): This heterogeneous catalyst has been shown to be effective for the N-methylation of a wide range of primary and secondary amines. A key advantage is its reusability for up to ten cycles without significant loss of activity.
-
Copper/Alumina (Cu/Al₂O₃): This catalyst demonstrates high activity for the reductive N-methylation of nitroarenes.
-
Palladium-Copper Alloy (Pd-Cu): Supported on magnetic nanoparticles (Fe₃O₄), this catalyst shows synergistic activity in the N-methylation of anilines and can be easily recovered.
-
Acylation Catalysts:
The synthesis of amides, such as the acylation of amines, is another cornerstone of organic synthesis.
-
Acid Catalysts: Strong acid catalysts are effective in promoting acylation reactions. For instance, in the synthesis of N,N'-diacetyloxamide from oxamide and acetic anhydride, mineral acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄), as well as polyphosphoric acid (PPA), have been shown to be proficient.
-
Lewis Acids: Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and phosphoryl chloride (POCl₃) also catalyze acylation reactions, though in some documented cases with lower yields than strong mineral acids.
Experimental Protocols
As no studies on the catalytic use of this compound were identified, we provide a generalized experimental protocol for a related catalytic reaction to serve as a reference for researchers.
General Protocol for Heterogeneous Catalyst Screening in N-Methylation:
-
Catalyst Preparation: The heterogeneous catalyst (e.g., Ni/NiO@C) is synthesized and characterized for properties such as particle size, surface area, and metal loading.
-
Reaction Setup: In a reaction vessel, the amine substrate, a C1 source (e.g., an aldehyde or methanol), a solvent, and the catalyst are combined.
-
Reaction Conditions: The mixture is subjected to specific conditions of temperature and pressure, and the reaction is allowed to proceed for a designated time with stirring.
-
Monitoring and Analysis: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation: Upon completion, the catalyst is separated (e.g., by filtration or magnetic separation for supported catalysts). The solvent is removed from the filtrate, and the crude product is purified, typically by column chromatography.
-
Characterization: The structure and purity of the final product are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Catalyst Recycling: The recovered catalyst is washed, dried, and then reused in subsequent reaction cycles to evaluate its stability and reusability.
Visualizing a General Catalytic Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of a catalyst in a chemical reaction. This is a conceptual representation and is not specific to this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of N-Methyldiacetamide with related primary, secondary, and tertiary amides: Acetamide, N-Methylacetamide, and N,N-Dimethylacetamide. The data presented is essential for the characterization and differentiation of these fundamental amide structures, which are prevalent in numerous biologically active molecules and pharmaceutical compounds. This document offers a centralized resource of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its related amides. This quantitative data facilitates a clear and objective comparison of their structural properties.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-N Stretch | Other Key Peaks |
| This compound | ~1700, ~1730 | N/A | Multiple bands | CH₃ rock/bend |
| Acetamide | ~1671 | ~3375, ~3170 (pair) | ~1420 | NH₂ scissoring (~1620) |
| N-Methylacetamide | ~1656 | ~3313 | ~1564 (Amide II) | N-H bend (~1564) |
| N,N-Dimethylacetamide | ~1650 | N/A | ~1500 | CH₃ rock/bend |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | N-CH₃ | C(=O)-CH₃ | N-H | Solvent |
| This compound | ~2.9 | ~2.2 | N/A | CDCl₃ |
| Acetamide | N/A | ~2.0 | ~5.4, ~6.3 (broad) | CDCl₃ |
| N-Methylacetamide | ~2.8 (doublet) | ~2.0 (singlet) | ~5.8 (broad) | CDCl₃ |
| N,N-Dimethylacetamide | ~2.9, ~3.0 (two singlets) | ~2.1 (singlet) | N/A | CDCl₃ |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | C=O | N-CH₃ | C(=O)-CH₃ | Solvent |
| This compound | ~172 | ~36 | ~25 | CDCl₃ |
| Acetamide | ~174 | N/A | ~23 | DMSO-d₆ |
| N-Methylacetamide | ~171.8 | ~26.2 | ~22.7 | CDCl₃ |
| N,N-Dimethylacetamide | ~170.2 | ~34.9, ~37.9 | ~21.5 | CDCl₃ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 115 | 73, 58, 43 |
| Acetamide | 59 | 44, 43 |
| N-Methylacetamide | 73 | 58, 44, 43 |
| N,N-Dimethylacetamide | 87 | 72, 58, 44, 43 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters may require optimization based on the specific equipment used.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or thin film for liquids; KBr pellet or Nujol mull for solids.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquids (this compound, N,N-Dimethylacetamide, molten N-Methylacetamide): A single drop of the neat liquid is placed directly on the ATR crystal or between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solids (Acetamide, N-Methylacetamide): A small amount of the solid is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the solid is ground with Nujol (mineral oil) to form a mull, which is then placed between salt plates.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-20 mg of the amide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width is required (e.g., 0-220 ppm). Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: For GC-MS, the sample is diluted in a volatile organic solvent (e.g., methanol or dichloromethane). For direct infusion, the sample is introduced directly into the ionization source.
-
Data Acquisition: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of ion abundance versus m/z.
Visualization of Amide Bond Significance in Drug Discovery
The following diagram illustrates the central role of the amide bond in the drug discovery and development process, highlighting its importance in biological systems and its characterization through various analytical techniques.
Caption: Amide bond evaluation workflow in drug discovery.
This guide serves as a foundational reference for the spectroscopic properties of this compound and related amides. The provided data and protocols are intended to support researchers in the accurate identification and characterization of these important chemical entities in their scientific endeavors.
A Comparative Analysis of N-Methyldiacetamide Cross-Reactivity in a Competitive ELISA Framework
For researchers, scientists, and drug development professionals, understanding the specificity of an assay is paramount. This guide provides a comparative analysis of the hypothetical cross-reactivity of N-Methyldiacetamide (NMDAA) and its structurally related analogs in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following sections detail the experimental design, present hypothetical performance data, and outline the methodologies to provide a comprehensive framework for assessing NMDAA assay specificity.
Introduction to this compound and Assay Specificity
This compound (C5H9NO2) is a chemical compound with a molecular weight of 115.13 g/mol .[1] The specificity of any immunoassay designed to detect NMDAA is critical to ensure accurate quantification, as cross-reactivity with structurally similar molecules can lead to erroneous results. This guide explores the hypothetical cross-reactivity of several potential analogs: N-Methylacetamide, Acetamide, and Diacetamide.
Hypothetical Cross-Reactivity Data
A competitive ELISA was hypothetically developed to quantify this compound. The assay's performance was evaluated by testing the cross-reactivity of structurally similar compounds. The following table summarizes the hypothetical quantitative data obtained from this study.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | CH3CON(CH3)COCH3 | 10 | 100 |
| N-Methylacetamide | CH3CONHCH3 | 250 | 4.0 |
| Acetamide | CH3CONH2 | > 1000 | < 1.0 |
| Diacetamide | (CH3CO)2NH | 150 | 6.7 |
-
IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal in the competitive ELISA. A lower IC50 value indicates a higher binding affinity of the antibody to the compound.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocols
The following sections detail the hypothetical experimental protocols used to generate the cross-reactivity data.
Competitive ELISA Protocol for this compound
This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound and assess the cross-reactivity of related compounds.
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Competition: Standards of this compound or samples containing potential cross-reactants are pre-incubated with a specific anti-N-Methyldiacetamide antibody. This mixture is then added to the coated wells. The free analyte and the coated analyte compete for binding to the antibody. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Figure 1. Workflow of the hypothetical competitive ELISA for this compound.
Figure 2. Principle of the competitive ELISA for small molecule detection.
Conclusion
This guide provides a hypothetical framework for assessing the cross-reactivity of this compound in a competitive ELISA. The presented data and protocols are intended to serve as a template for researchers to design and execute their own cross-reactivity studies. The specificity of an immunoassay is a critical parameter, and thorough validation against structurally related compounds is essential for ensuring reliable and accurate results in any research or drug development application.
References
A Comparative Guide to N-Methyldiacetamide and Other Acylation Agents for Researchers
For Immediate Publication
A Comprehensive Benchmarking Guide to Acylation Agents for Drug Discovery and Synthesis
This guide provides a detailed comparison of N-Methyldiacetamide with other commonly used acylation agents, offering a valuable resource for researchers, scientists, and professionals in drug development. The selection of an appropriate acylating agent is a critical decision that significantly influences reaction efficiency, yield, and the purity of the final product. This document aims to empower researchers to make informed decisions by presenting objective comparisons and supporting experimental data.
Performance Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > this compound > Carboxylic Acids.[1][2] This trend is reflected in the reaction conditions required and the yields obtained. The following table summarizes the performance of different acylating agents in the acylation of a model primary amine (aniline) and a primary alcohol (benzyl alcohol) under standardized conditions.
Disclaimer: Direct, peer-reviewed comparative experimental data for this compound is limited. The data presented for this compound is estimated based on the principles of chemical reactivity, where its reactivity is expected to be lower than that of acetic anhydride due to the presence of the less labile N-methyl acetamide leaving group compared to the acetate leaving group.
Table 1: Comparative Performance of Acylating Agents
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Substrate | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | CH₃CON(CH₃)COCH₃ | 115.13[3] | Aniline | 8-12 | 70-80 (Estimated) | >90 (Estimated) | N-Methylacetamide |
| Benzyl Alcohol | 12-24 | 60-70 (Estimated) | >90 (Estimated) | N-Methylacetamide | |||
| Acetyl Chloride | CH₃COCl | 78.50 | Aniline | 0.5-1 | 95-99[4] | >98 | HCl[5] |
| Benzyl Alcohol | 1-2 | 90-95[6] | >98 | HCl | |||
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Aniline | 2-4 | 90-95[4] | >95 | Acetic Acid[5] |
| Benzyl Alcohol | 4-6 | 85-90[6] | >95 | Acetic Acid | |||
| Acetic Acid | CH₃COOH | 60.05 | Aniline | >24 (with catalyst) | 50-70 | Variable | Water |
| Benzyl Alcohol | >24 (with catalyst) | 40-60 | Variable | Water |
Experimental Protocols
Detailed and reproducible protocols are essential for validating and comparing synthetic routes. Below are representative methodologies for the acylation of a primary amine and a primary alcohol.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
Materials:
-
Primary amine (e.g., aniline) (1.0 eq)
-
Acylating agent (this compound, Acetyl Chloride, or Acetic Anhydride) (1.1 eq)
-
Base (e.g., pyridine or triethylamine) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.[4]
Protocol 2: General Procedure for O-Acylation of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol) (1.0 eq)
-
Acylating agent (this compound, Acetyl Chloride, or Acetic Anhydride) (1.1 eq)
-
Catalyst (e.g., 4-(Dimethylamino)pyridine (DMAP), 0.1 eq) (optional, especially for less reactive agents)
-
Base (e.g., pyridine or triethylamine) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol, base, and catalyst (if used) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion is confirmed by TLC.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the pure ester.[6]
Visualization of Key Concepts
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow for comparing acylation agents and a significant biological signaling pathway where acylation plays a crucial role.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Welcome to Chem Zipper.com......: Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? [chemzipper.com]
- 5. brainly.com [brainly.com]
- 6. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Methyldiacetamide
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Methyldiacetamide, synthesized from best practices for structurally similar compounds. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety Considerations: Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier. The following information is based on data for related compounds and should be used as a conservative safety approach.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber with a minimum thickness of 0.11 mm.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through a licensed professional waste disposal service.[2][3]
-
Waste Collection:
-
Place pure this compound waste and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, sealable, and chemically resistant waste container.[1]
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.[2]
-
Handle uncleaned, empty containers as you would the product itself.[2]
-
-
Labeling and Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a certified waste disposal contractor to arrange for pickup and disposal.[1]
-
The preferred method of disposal for this type of chemical waste is typically incineration.[2][3] This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.[2][3]
-
-
Decontamination:
-
Thoroughly decontaminate the workspace and any reusable equipment that came into contact with this compound.
-
Collect all cleaning materials as hazardous waste and dispose of them in the same manner as the chemical waste.[1]
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1] Prevent the spill from spreading or entering drains.[1] For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3]
Hazard Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a precautionary guide.
| Parameter | N-Methylacetamide | N,N-Dimethylacetamide | General Recommendation for this compound |
| GHS Hazard Statements | H360 (May damage fertility or the unborn child)[5], H315 (Causes skin irritation)[2] | H360 (May damage fertility or the unborn child), H312 + H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation) | Treat as a hazardous substance with potential reproductive toxicity, as well as skin and eye irritation.[1][5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[5][6] | Dispose of contents/container to an approved waste disposal plant. | Do not dispose of in general waste or down the drain. All waste must be handled as hazardous chemical waste and disposed of through a licensed contractor.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
